1H-benzimidazole-2-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYGUUIMTVXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1H-Benzimidazole-2-thiol from o-Phenylenediamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis of 1H-benzimidazole-2-thiol, a crucial heterocyclic compound in medicinal chemistry. The primary focus is on the widely employed method involving the condensation reaction between o-phenylenediamine (B120857) and carbon disulfide. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes graphical representations of the chemical pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a heterocyclic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system with a thiol group at the 2-position. This scaffold is of significant interest in drug discovery and development due to its presence in a wide array of pharmacologically active molecules. Derivatives of MBI have demonstrated diverse biological activities, including antimicrobial, anthelmintic, anti-inflammatory, and antiviral properties.
The most common and efficient synthesis of this compound involves the reaction of o-phenylenediamine with carbon disulfide in the presence of an alkali catalyst, typically potassium hydroxide (B78521).[1] This condensation reaction provides a straightforward and high-yielding pathway to the desired product.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed condensation-cyclization reaction. The role of potassium hydroxide (KOH) is to enhance the reaction by acting as a catalyst and reacting with the hydrogen sulfide (B99878) byproduct.[2][3] The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. The presence of a base like KOH can deprotonate the amine, increasing its nucleophilicity.
-
Intermediate Formation: This attack leads to the formation of a dithiocarbamate (B8719985) intermediate.
-
Intramolecular Cyclization: The second amino group of the dithiocarbamate intermediate performs an intramolecular nucleophilic attack on the thiocarbonyl carbon.
-
Elimination: The resulting cyclic intermediate eliminates a molecule of hydrogen sulfide (H₂S) to form the stable aromatic this compound. The base in the reaction mixture neutralizes the H₂S byproduct.[3]
The overall reaction can be summarized as: C₆H₄(NH₂)₂ + CS₂ → C₇H₆N₂S + H₂S[1]
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following protocol is a standard laboratory procedure for the synthesis of this compound.[4][5][6]
3.1. Materials and Reagents
-
o-Phenylenediamine
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Activated Charcoal
-
Acetic Acid (dilute)
3.2. Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mole), potassium hydroxide (5.65 g, 0.1 mole), 95% ethanol (100 mL), and water (15 mL).[4][5]
-
Addition of Reactant: To the mixture, add carbon disulfide (7.6 g or 6.1 mL, 0.1 mole).[4][5]
-
Reflux: Heat the mixture under reflux for 3 hours.[5][6] The solution will typically darken during this period.
-
Decolorization: After the reflux period, cautiously add activated charcoal (1-1.5 g) to the hot mixture.[5] Continue to heat at reflux for an additional 10 minutes.
-
Filtration: Filter the hot reaction mixture through a Büchner funnel to remove the activated charcoal.
-
Precipitation: Heat the filtrate to between 60-70°C and add warm water (100 mL).[5] With good stirring, acidify the filtrate by adding dilute acetic acid. The product will precipitate as glistening white or off-white crystals.[2][6]
-
Crystallization and Isolation: Place the mixture in a refrigerator or an ice bath for at least 3 hours to ensure complete crystallization.[2][6]
-
Drying: Collect the crystalline product by filtration, wash thoroughly with cold water, and dry overnight at 40-50°C.[6]
-
Recrystallization (Optional): The product can be further purified by recrystallization from 95% ethanol to improve its purity.[2][6]
Caption: General experimental workflow for this compound synthesis.
Data Presentation
The following tables summarize the quantitative data from various reported syntheses.
Table 1: Summary of Reaction Parameters and Yields
| Reactants (Molar Ratio) | Base/Catalyst | Solvent System | Time (h) | Temperature | Yield (%) | Reference |
| o-Phenylenediamine:CS₂:KOH (1:1:1) | KOH | 95% Ethanol / Water | 3 | Reflux | 73% | [2][5] |
| o-Phenylenediamine:CS₂:KOH (1:1.13:0.98) | KOH | 95% Ethanol / Water | 3 | Reflux | 84-86.5% | [6] |
| o-Phenylenediamine:Potassium Ethyl Xanthate (1:1.1) | - | 95% Ethanol / Water | 3 | Reflux | 84-86.5% | [6] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂S | |
| Molecular Weight | 150.19 g/mol | |
| Appearance | Glistening white/off-white crystals | [2][6] |
| Melting Point | 296-300 °C | [2] |
| 303-304 °C | [6] | |
| 300-305 °C | [5] | |
| ¹H NMR (DMSO-d₆) | δ 12.20 (s, 2H, NH), δ 7.10-7.19 (m, 4H, Ar-H) | [7] |
| FT-IR (KBr, cm⁻¹) | N-H stretch: 3370–3160 | [8] |
References
- 1. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijptjournal.com [ijptjournal.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
Tautomerism in 1H-benzimidazole-2-thiol: A Technical Guide for Researchers
An In-depth Examination of the Thione-Thiol Equilibrium and its Implications in Spectroscopic Analysis and Drug Development
Abstract
1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] A fundamental characteristic of this molecule is its existence in a tautomeric equilibrium between the thione and thiol forms. Understanding this tautomerism is critical for predicting its chemical reactivity, interpreting spectroscopic data, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.
The Thione-Thiol Tautomeric Equilibrium
This compound can exist in two tautomeric forms: the thione form (1H-benzo[d]imidazole-2(3H)-thione) and the thiol form (1H-benzo[d]imidazole-2-thiol).[5][6] The equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.
Caption: Thione-thiol tautomeric equilibrium of this compound.
Experimental and computational studies have consistently shown that the thione form is the predominant and more stable tautomer in both the solid state and in solution.[7][8][9]
Quantitative Analysis of Tautomer Stability
Computational studies, primarily using Density Functional Theory (DFT), have quantified the relative stabilities of the thione and thiol tautomers. The thione form is consistently calculated to be lower in energy.
| Computational Method | Basis Set | Phase | Energy Difference (Thione vs. Thiol) | Reference |
| B3LYP | 6-311G | Gas | Thione is more stable | [7] |
| B3LYP | 6-311G | Water (PCM) | Thione is more stable | [7] |
| B3LYP | 6-311G** | Methanol (PCM) | Thione is more stable | [7] |
| B3LYP | 6-311++G(d,p) | Gas | Thione is more stable by 51–55 kJ mol⁻¹ | [9] |
Table 1: Calculated Relative Stabilities of Thione and Thiol Tautomers.
Spectroscopic Characterization
The predominance of the thione tautomer is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H-NMR spectra, the thione form is characterized by a signal for the two N-H protons, which disappears upon the addition of D₂O.[8]
| Nucleus | Solvent | Chemical Shift (δ) of Thione Form | Characteristic Feature | Reference |
| ¹H (N-H) | Not specified | ~ δ 12.20 ppm (singlet) | Disappears with D₂O exchange | [8] |
| ¹H (Aromatic) | Not specified | δ 7.19 and 7.10 ppm (two sets of signals) | - | [8] |
| ¹³C (C=S) | DMSO-d₆ | Not specified | - | [10] |
Table 2: Key NMR Spectroscopic Data for the Thione Tautomer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound in the solid state shows characteristic absorption bands that confirm the presence of the thione structure.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | ~3450 | [8] |
| C=S | Stretching | Not specified | [5] |
Table 3: Characteristic IR Absorption Bands for the Thione Tautomer.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide.[5][11]
Procedure:
-
Dissolve potassium hydroxide (B78521) (0.09 mol) in ethanol (B145695) (95 mL) and add carbon disulfide (0.09 mol).
-
To this solution, add o-phenylenediamine (0.08 mol) in portions, followed by water (15 mL).
-
Reflux the reaction mixture for 3 hours.
-
Add activated charcoal and reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and acidify with acetic acid to precipitate the product.
-
The resulting precipitate is filtered, washed with water, and can be recrystallized from ethanol.[11]
General Protocol for Spectroscopic Analysis
The following diagram outlines a typical workflow for the characterization of the tautomeric state of this compound.
Caption: Experimental workflow for tautomerism characterization.
Implications for Drug Development
The tautomeric nature of this compound is a critical consideration in drug design and development. The molecule's reactivity is dictated by the availability of nucleophilic nitrogen and sulfur atoms. Alkylation reactions, for instance, can occur at either the sulfur or nitrogen atom, leading to different series of derivatives.[5][8]
Caption: Influence of tautomerism on alkylation reactivity.
The ability to selectively synthesize S- or N-substituted derivatives is crucial for developing compounds with specific biological targets. The benzimidazole (B57391) scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Its derivatives exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][12] Control over the tautomerism and subsequent derivatization is therefore a key strategy in the synthesis of novel therapeutic agents.
Conclusion
The tautomerism of this compound is heavily skewed towards the more stable thione form, a fact substantiated by extensive spectroscopic and computational evidence. This fundamental property governs its reactivity and is a cornerstone for the rational design of its derivatives in medicinal chemistry. A thorough understanding of this equilibrium, supported by the analytical techniques outlined in this guide, is essential for any researcher working with this versatile heterocyclic scaffold.
References
- 1. 1h-Benzimidazole-2-ethanethiol | 2242-96-8 | Benchchem [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg - Wikimedia Commons [commons.wikimedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 11. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-benzimidazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 1H-benzimidazole-2-thiol, a crucial heterocyclic compound in medicinal chemistry. The following sections detail its characteristic spectral data from various analytical techniques, provide comprehensive experimental protocols for its analysis, and visualize the general workflow for its characterization.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data from these analyses are summarized below for clarity and comparative reference.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3379 | N-H Stretch | Sharp |
| 3041, 3093 | Aromatic C-H Stretch | Medium |
| 2567 | S-H Stretch | Medium |
| 1620 | C=N Stretch | Strong |
| 1467-1521 | Aromatic C=C Stretch | Medium |
Data compiled from studies on this compound and its derivatives.[1][2]
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| ~12.0 - 13.6 | Broad Singlet | N-H | DMSO-d₆ |
| ~7.0 - 7.6 | Multiplet | Aromatic C-H | DMSO-d₆ |
Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The N-H proton signal is often broad due to quadrupole effects and chemical exchange.[3]
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| ~168 | C=S | DMSO-d₆ |
| ~135 - 145 | C3a/C7a (bridging carbons) | DMSO-d₆ |
| ~110 - 130 | Aromatic C-H | DMSO-d₆ |
Note: The thione form is predominant in polar solvents like DMSO. The chemical shifts are approximate and can be influenced by experimental conditions.[4]
Table 4: Mass Spectrometry Data for this compound
| m/z | Fragmentation | Method |
| 150 | [M]⁺ (Molecular Ion) | EI |
| 118 | [M - S]⁺ | EI |
| 91 | [C₆H₅N]⁺ | EI |
Note: The fragmentation pattern can provide valuable information about the compound's structure. The molecular ion peak confirms the molecular weight.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used to characterize this compound are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 400 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the spectrometer is calibrated. Set the spectral range from 4000 to 400 cm⁻¹.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., electron energy for EI). Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).
-
Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the fused benzene (B151609) and imidazole (B134444) rings and the reactive thiol group, impart a diverse range of chemical and biological activities. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related fields.
Chemical and Physical Properties
This compound exists in a tautomeric equilibrium with its thione form, 1,3-dihydro-2H-benzimidazole-2-thione, with the thione form being predominant in both solid and solution states.[1] This tautomerism is a key feature influencing its reactivity. The compound is a white to light yellow crystalline powder.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂S | [3] |
| Molecular Weight | 150.20 g/mol | [3] |
| Melting Point | 301-305 °C | [4] |
| pKa | 10.24 ± 0.10 | [2][3] |
| Water Solubility | <0.1 g/100 mL at 23.5 °C | [2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
Table 2: Solubility of this compound in Various Organic Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10³) | Reference(s) |
| 1,4-Dioxane | 13.51 | [5][6] |
| Acetone | 11.23 | [5][6] |
| 2-Butanone | 8.87 | [5][6] |
| Methanol | 6.89 | [5][6] |
| Ethanol (B145695) | 4.95 | [5][6] |
| n-Propanol | 3.87 | [5][6] |
| 1-Butanol | 3.12 | [5][6] |
| Isopropanol | 2.65 | [5][6] |
| Ethyl Acetate | 2.21 | [5][6] |
| Acetonitrile | 1.87 | [5][6] |
| Toluene | 0.18 | [5][6] |
| Cyclohexane | 0.03 | [5][6] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives is accomplished through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the thione tautomer is characterized by the absence of a distinct S-H stretching band and the presence of a C=S stretching vibration. The N-H stretching vibrations are also observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra typically show signals for the aromatic protons on the benzene ring and a broad signal for the N-H protons.[1]
-
¹³C NMR spectra will show characteristic signals for the aromatic carbons and a downfield signal for the C=S carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Reactivity
The reactivity of this compound is primarily centered around the thiol/thione functional group and the nitrogen atoms of the imidazole ring.
Tautomerism
As mentioned, this compound exists in equilibrium with its thione tautomer. This equilibrium is crucial as it dictates the site of reaction. While the thione form is more stable, the thiol form can participate in reactions characteristic of thiols.
Caption: Thiol-thione tautomerism of this compound.
Alkylation
Alkylation of this compound typically occurs at the sulfur atom, yielding S-alkylated derivatives (thioethers). This reaction proceeds via a nucleophilic substitution mechanism where the sulfur acts as the nucleophile.[1]
Caption: General scheme for the S-alkylation of this compound.
Acylation
Acylation can occur at either the nitrogen or sulfur atoms, depending on the reaction conditions and the acylating agent. Reaction with acetic anhydride, for instance, can lead to N-acylation.[1]
Oxidation
The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge, linking two benzimidazole (B57391) units. Stronger oxidizing agents, such as potassium permanganate (B83412), can oxidize the thiol group to a sulfonic acid.[7]
Caption: Oxidation reactions of this compound.
Reaction with Aldehydes
This compound can undergo condensation reactions with aldehydes. For example, it can react with aromatic aldehydes in the presence of a base to form Schiff base derivatives.[8]
Biological Activity and Signaling Pathways
Derivatives of this compound have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.
Antioxidant Activity
The antioxidant properties of some benzimidazole-2-thione derivatives have been attributed to their ability to act as radical scavengers. The mechanism can involve hydrogen atom transfer (HAT) or single-electron transfer (SET), depending on the environment.[7]
Antimicrobial Activity
Various derivatives of this compound have demonstrated antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.
Enzyme Inhibition
Derivatives of this compound have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory activity makes them potential therapeutic agents for the management of type 2 diabetes.[2] The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the substrate from binding.
While various benzimidazole derivatives have been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, direct evidence for the specific effects of this compound on these pathways is not yet well-established in the reviewed literature. Further research is needed to elucidate its precise mechanisms of action at the cellular signaling level.
Experimental Protocols
Synthesis of this compound
Principle: This method involves the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base.[7]
Materials:
-
o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Water
-
Activated charcoal
-
Acetic acid
Procedure:
-
Dissolve potassium hydroxide (0.09 mol) in ethanol (95 mL).
-
To this solution, add carbon disulfide (0.09 mol).
-
Add o-phenylenediamine (0.08 mol) in portions, followed by the addition of water (15 mL).
-
Reflux the reaction mixture for 3 hours.
-
Add activated charcoal cautiously and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and acidify with acetic acid.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the product with water and dry.
Caption: Experimental workflow for the synthesis of this compound.
Oxidation to 1H-benzimidazole-2-sulfonic acid
Principle: This protocol describes the oxidation of the thiol group to a sulfonic acid using potassium permanganate in an alkaline solution.[7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (50%)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Prepare a 50% sodium hydroxide solution.
-
Dissolve this compound in the NaOH solution.
-
Heat the solution to boiling.
-
Slowly add a solution of potassium permanganate in water to the boiling mixture over 1 hour.
-
After the addition is complete, filter the hot reaction mixture.
-
Cool the filtrate and acidify to pH 1 with hydrochloric acid.
-
Collect the resulting precipitate of 1H-benzimidazole-2-sulfonic acid by filtration and wash with water.
α-Glucosidase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., a derivative of this compound)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acarbose in DMSO.
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well microplate, add the test compound solution or acarbose to the respective wells.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Conclusion
This compound is a versatile molecule with a rich chemistry and a promising profile of biological activities. Its thione-thiol tautomerism and the reactivity of the sulfur and nitrogen atoms allow for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. While its potential as an antioxidant, antimicrobial, and enzyme inhibitor is evident, further research is required to fully elucidate its mechanisms of action, particularly its interactions with key cellular signaling pathways. This guide provides a solid foundation of its chemical properties and reactivity to aid researchers in the continued exploration and application of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.9.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Solubility of 1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole), a crucial physicochemical property for its application in pharmaceutical and industrial contexts. The document presents quantitative solubility data in various organic solvents, details the experimental protocols for its determination, and outlines analytical procedures for quantification.
Core Data Presentation: Solubility of this compound
The mole fraction solubility of this compound was experimentally determined in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data reveals that solubility increases with temperature across all tested solvents. The order of solubility at a given temperature was found to be: 1,4-dioxane (B91453) > acetone (B3395972) > 2-butanone (B6335102) > methanol (B129727) > ethanol (B145695) > n-propanol > 1-butanol (B46404) > isopropanol (B130326) > ethyl acetate (B1210297) > acetonitrile (B52724) > toluene (B28343) > cyclohexane.[1][2]
Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)
| T/K | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | Toluene | Cyclohexane |
| 278.15 | 0.00758 | 0.00516 | 0.00395 | 0.00241 | 0.00293 | 0.01241 | 0.00942 | 0.00201 | 0.00164 | 0.01523 | 0.00031 | 0.00018 |
| 283.15 | 0.00882 | 0.00603 | 0.00463 | 0.00285 | 0.00345 | 0.01462 | 0.01115 | 0.00243 | 0.00192 | 0.01794 | 0.00038 | 0.00022 |
| 288.15 | 0.01024 | 0.00703 | 0.00542 | 0.00336 | 0.00406 | 0.01715 | 0.01314 | 0.00292 | 0.00224 | 0.02108 | 0.00046 | 0.00026 |
| 293.15 | 0.01185 | 0.00818 | 0.00633 | 0.00394 | 0.00476 | 0.02005 | 0.01541 | 0.00349 | 0.00261 | 0.02472 | 0.00056 | 0.00031 |
| 298.15 | 0.01368 | 0.00949 | 0.00738 | 0.00461 | 0.00557 | 0.02337 | 0.01801 | 0.00416 | 0.00304 | 0.02891 | 0.00068 | 0.00037 |
| 303.15 | 0.01576 | 0.01100 | 0.00858 | 0.00538 | 0.00651 | 0.02718 | 0.02100 | 0.00494 | 0.00354 | 0.03373 | 0.00082 | 0.00044 |
| 308.15 | 0.01813 | 0.01272 | 0.00996 | 0.00627 | 0.00760 | 0.03155 | 0.02443 | 0.00585 | 0.00411 | 0.03926 | 0.00099 | 0.00052 |
| 313.15 | 0.02082 | 0.01468 | 0.01154 | 0.00729 | 0.00885 | 0.03657 | 0.02837 | 0.00689 | 0.00477 | 0.04559 | 0.00119 | 0.00062 |
| 318.15 | 0.02388 | 0.01693 | 0.01336 | 0.00846 | 0.01029 | 0.04231 | 0.03289 | 0.00810 | 0.00553 | 0.05282 | 0.00143 | 0.00074 |
Data sourced from the Journal of Chemical & Engineering Data.[1][2]
Qualitatively, this compound is sparingly soluble in water.[3] It is also soluble in other organic solvents like dimethyl sulfoxide (B87167) and dichloromethane.[4]
Experimental Protocols
The determination of solubility is a critical experimental procedure. The following sections detail the methodologies for solubility determination and subsequent quantitative analysis.
Solubility Determination: Isothermal Saturation (Shake-Flask) Method
This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Vials with tight-fitting seals (e.g., screw-cap glass vials)
-
Thermostatic shaker bath or incubator with agitation capabilities
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[2]
-
Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials at a constant speed (e.g., 300 RPM) to facilitate the dissolution process.[3] The equilibration time can vary, but typically a period of 24 to 72 hours is sufficient to reach a thermodynamic equilibrium.[2][3] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed container or volumetric flask to remove any undissolved microparticles.[2]
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
Quantitative Analysis
The concentration of this compound in the diluted saturated solutions can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.
High-Performance Liquid Chromatography (HPLC) Method:
Principle: The sample is injected into a liquid chromatograph where it is separated into its components based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reverse-phase column, such as a Newcrom R1, is suitable.[1]
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid like phosphoric or formic acid to improve peak shape.[1]
-
Detector Wavelength: Set based on the UV absorbance maximum of this compound in the mobile phase.
-
Flow Rate and Injection Volume: To be optimized for the specific column and system.
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock solution, prepare a series of calibration standards by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Back-calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the determination of this compound solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing equilibrium solubility.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 1H-Benzimidazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole-2-thiol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for addressing a range of clinical needs. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and drug discovery efforts.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a wide array of bacteria and fungi. The core structure, with its ability to be readily functionalized, allows for the fine-tuning of its antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Lower values indicate greater potency. The following table summarizes the antimicrobial activity of selected derivatives against various microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| BZ-1 | Staphylococcus aureus | 15.62 | [1] |
| Escherichia coli | >1000 | [2] | |
| BZ-2 | Candida albicans | 78.125 | [3] |
| BZ-3 | Bacillus subtilis | 7.81 | [3] |
| BZ-4 | Klebsiella pneumoniae | 20 | [1] |
| BZ-5 | Staphylococcus epidermidis | <15.6 | [2] |
| BZ-6 | Pseudomonas aeruginosa | >1000 | [2] |
| BZ-7 | Aspergillus niger | - | |
| BZ-8 | Streptococcus mutans | - | |
| BZ-9 | Salmonella Typhimurium | - |
Anticancer Activity: Targeting the Hallmarks of Cancer
The development of novel anticancer agents is a critical area of research, and this compound derivatives have demonstrated significant potential in this domain. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Quantitative Anticancer Data
The cytotoxic potential of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency. The table below presents the IC50 values for a selection of derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BZA-1 | MCF-7 (Breast) | 17.8 ± 0.24 | [4] |
| DU-145 (Prostate) | 10.2 ± 1.4 | [4] | |
| H69AR (Lung) | 49.9 ± 0.22 | [4] | |
| BZA-2 | HepG2 (Liver) | ~2 | [5][6] |
| BZA-3 | HCT-116 (Colon) | 3.87 - 8.34 | [7] |
| HeLa (Cervical) | 3.87 - 8.34 | [7] | |
| BZA-4 | MDA-MB-231 (Breast) | 2.39 | [7] |
| BZA-5 | A549 (Lung) | 0.13 - 15.2 | [7] |
| BZA-6 | SNB-75 (CNS) | - | [8] |
| BZA-7 | DLD-1 (Colon) | 57.68 | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key enzymes and signaling molecules involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit enzymes like COX-1 and COX-2, with IC50 values indicating their inhibitory potency.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| BZI-1 | COX-1 | >10 | [8] |
| COX-2 | 0.06 - 0.81 | [8] | |
| BZI-2 | COX-2 | 8.2 | [10] |
| BZI-3 | Nitric Oxide Production | 0.86 | [11] |
| TNF-α Production | 1.87 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key in vitro assays cited in this guide.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The final concentration of the vehicle should typically be less than 0.1%.[12]
-
Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.
General workflow for the development and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Industrial Applications of 1H-Benzimidazole-2-thiol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a versatile heterocyclic compound with a wide array of industrial applications. Its unique chemical structure, featuring a bicyclic aromatic benzimidazole (B57391) core and a reactive thiol group, imparts a range of desirable properties. This technical guide explores the core industrial uses of this compound and its derivatives, with a focus on its roles as a corrosion inhibitor, a crucial component in rubber vulcanization, and as a scaffold for the development of pharmaceutical and agricultural agents. This document provides a comprehensive overview of its synthesis, mechanisms of action, and performance in various applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction
Benzimidazole and its derivatives are of significant interest due to their diverse biological and chemical activities.[1] this compound, in particular, has established itself as a commercially important chemical. Its major applications stem from the reactivity of the thiol group and the ability of the benzimidazole ring to interact with various surfaces and biological targets. This guide will delve into the technical specifics of its primary industrial uses.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base.[2]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
A detailed protocol for the laboratory-scale synthesis of this compound is presented below, based on established literature procedures.[3]
Materials:
-
o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
95% Ethanol
-
Water
-
Glacial acetic acid
-
Activated charcoal (Norit)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (e.g., 0.1 mole, 10.8 g) and potassium hydroxide (e.g., 0.1 mole, 5.6 g) in a mixture of 95% ethanol (e.g., 100 ml) and water (e.g., 15 ml).
-
To this solution, add carbon disulfide (e.g., 0.1 mole, 7.6 g) portion-wise.
-
Heat the reaction mixture under reflux for a period of 3 hours.
-
After reflux, cautiously add activated charcoal (e.g., 1-2 g) to the hot solution and continue to reflux for an additional 10 minutes to decolorize the solution.
-
Filter the hot mixture to remove the activated charcoal.
-
Heat the filtrate to 60-70 °C and add an equal volume of warm water.
-
Acidify the solution by adding a dilute solution of acetic acid with constant stirring until precipitation is complete.
-
Cool the mixture in an ice bath to ensure complete crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry in an oven at a moderate temperature (e.g., 40-50 °C).
Application as a Corrosion Inhibitor
This compound and its derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[4][5]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition is the adsorption of the benzimidazole-2-thiol molecules onto the metal surface, forming a protective barrier.[6] This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring, which can interact with the d-orbitals of the metal.[7]
Caption: Mechanism of corrosion inhibition by this compound.
Quantitative Data on Corrosion Inhibition
The following table summarizes the inhibition efficiency of this compound and its derivatives on mild steel in acidic media.
| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (1H-benzimidazol-2-yl)methanethiol | 1 x 10⁻⁶ M | 1.0 M HCl | Not Specified | 88.2 | [4] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | 1 x 10⁻⁶ M | 1.0 M HCl | Not Specified | 95.4 | [4] |
| 2-(2-aminophenyl)-1H-benzimidazole | 3 mM | 1 M HCl | 25 | 87.09 | [7][8] |
| 2-(2-hydroxophenyl)-1H-benzimidazole | 3 mM | 1 M HCl | 25 | 85.06 | [7][8] |
| 2-mercaptobenzimidazole | 1.0 g/L | Not Specified | 30 | 96.90 | [9] |
| 2-mercaptobenzimidazole | 1.0 g/L | Not Specified | 60 | 99.99 | [9] |
Experimental Protocols for Corrosion Inhibition Evaluation
This method determines the corrosion rate by measuring the loss in mass of a metal coupon over time.[10]
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Abrasive paper (various grits)
-
Degreasing solvent (e.g., acetone)
-
Corrosive solution (e.g., 1 M HCl) with and without inhibitor
-
Analytical balance (precision ±0.1 mg)
Procedure:
-
Mechanically polish the metal coupons with abrasive paper to a mirror finish.
-
Clean the coupons with a degreasing solvent, rinse with distilled water, and dry thoroughly.
-
Weigh the prepared coupons accurately.
-
Immerse the coupons in the corrosive solution, with and without various concentrations of the inhibitor, for a specified period (e.g., 24 hours) at a constant temperature.
-
After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.[11][12]
Experimental Setup:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode: Metal sample
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter electrode: Platinum or graphite
-
-
Corrosive solution with and without inhibitor
Procedure:
-
Prepare the working electrode by polishing and cleaning as described for the weight loss method.
-
Assemble the three-electrode cell with the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 1 hour).
-
Scan the potential in a range around the OCP (e.g., ±250 mV) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curves to calculate inhibition efficiency.
EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor.[1][13]
Experimental Setup:
-
Same as for potentiodynamic polarization, with the addition of a frequency response analyzer.
Procedure:
-
Prepare the electrode and cell as for potentiodynamic polarization and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots and fit to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Application in the Rubber Industry
This compound is a crucial additive in the rubber industry, primarily functioning as an antioxidant.[14][15]
Role as an Antioxidant
During the service life of rubber products, exposure to heat, oxygen, and ozone can lead to oxidative degradation, resulting in loss of elasticity, cracking, and failure. This compound acts as a non-staining antioxidant that scavenges free radicals, thereby interrupting the degradation chain reactions and enhancing the aging resistance of rubber products.[14][15] It is particularly valuable for white or light-colored rubber goods where discoloration is a concern.[15]
Function in Vulcanization
While primarily an antioxidant, this compound can also influence the vulcanization process. It can act as a secondary accelerator in certain formulations, often used in synergy with other accelerators like dithiocarbamates and thiurams to optimize the curing characteristics and final properties of the vulcanized rubber.[15]
Pharmaceutical and Agricultural Applications
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have shown a wide range of biological activities.[16][17]
Antimicrobial and Anthelmintic Activity
Numerous derivatives of this compound have been synthesized and evaluated for their antimicrobial and anthelmintic properties.[16][18]
Caption: Experimental workflow for antimicrobial screening.
Quantitative Data on Biological Activity
The following table presents the in vitro activity of some this compound derivatives.
| Compound | Activity | Organism/Cell Line | IC₅₀ / MIC (µM) | Reference |
| Benzimidazole Derivative (BZ12) | Anthelmintic | T. muris (adult) | 8.1 | [18] |
| Benzimidazole Derivative (BZ6) | Anthelmintic | H. polygyrus (adult) | 5.3 | [18] |
| Flubendazole | Anticancer | Pancreatic Cancer Cells | 0.01 - 3.26 | [19][20] |
| Fenbendazole | Anticancer | Paraganglioma Cells | 0.01 - 3.29 | [19][20] |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-glucosidase inhibitor | - | 0.64 - 343.10 | [21] |
Experimental Protocol for Antimicrobial Screening (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[22]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Standard antimicrobial agents (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This compound is a high-value industrial chemical with diverse and critical applications. Its efficacy as a corrosion inhibitor is well-documented, providing essential protection for metals in aggressive environments. In the rubber industry, it plays a vital role in enhancing the durability and lifespan of products. Furthermore, its chemical scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working with this versatile compound, facilitating further innovation and application development.
References
- 1. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 12. store.astm.org [store.astm.org]
- 13. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. ijmrhs.com [ijmrhs.com]
- 17. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 1H-Benzimidazole-2-thiol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 1H-benzimidazole-2-thiol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's three-dimensional arrangement, experimental procedures for its characterization, and a summary of its key crystallographic parameters.
Introduction
This compound, also known as 2-mercaptobenzimidazole, is a heterocyclic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system with a thiol group at the 2-position. This scaffold is a prominent pharmacophore and a versatile building block in the synthesis of various biologically active molecules. Understanding its solid-state structure is crucial for elucidating structure-activity relationships, predicting intermolecular interactions, and guiding the design of novel derivatives with enhanced therapeutic properties. This guide presents a detailed crystallographic analysis based on single-crystal X-ray diffraction data.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with carbon disulfide in an alkaline medium.[1]
Procedure:
-
A solution of potassium hydroxide (B78521) is prepared in ethanol (B145695) and water.
-
Carbon disulfide is added to this solution.
-
o-Phenylenediamine is then added portion-wise to the reaction mixture.
-
The mixture is refluxed for a period of 3 hours.
-
Activated charcoal is added, and the solution is refluxed for an additional 10 minutes and then filtered.
-
The filtrate is heated, and acetic acid is added to precipitate the product.
-
The solution is cooled to complete crystallization.
-
The resulting solid, this compound, is collected by filtration and washed.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.
Protocol: White, needle-shaped single crystals of this compound can be obtained by the slow evaporation of an ethanolic solution of the synthesized compound at ambient temperature.[2]
Single-Crystal X-ray Diffraction Analysis
The crystallographic data for this compound was obtained using the Weissenberg method with copper K-alpha (Cu Kα) radiation. The integrated intensities were determined photometrically. The structure was solved using Patterson and Fourier techniques and refined by full-matrix least-squares calculations.[2]
Data Presentation
The crystallographic data for this compound is summarized in the following tables for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement [2]
| Parameter | Value |
| Empirical Formula | C₇H₆N₂S |
| Formula Weight | 150.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| Unit Cell Dimensions | |
| a | 4.91(1) Å |
| b | 8.56(3) Å |
| c | 8.29(4) Å |
| α | 90° |
| β | 91.6(1)° |
| γ | 90° |
| Volume | 347.8(8) ų |
| Z | 2 |
| Radiation | Cu Kα |
| Final R factor | 0.102 (for 633 observed reflections) |
Table 2: Selected Bond Lengths [2]
| Bond | Length (Å) |
| C(2)-S(2) | 1.671(8) |
| C(2)-N(1) | 1.362(6) |
| C(2)-N(3) | 1.383(7) |
The exocyclic carbon-sulfur bond length of 1.671 Å is indicative of significant double-bond character, suggesting that in the solid state, the thione tautomer is predominant.[2]
Table 3: Intermolecular Interactions [2]
| Interaction Type | Atoms Involved | Distance (Å) |
| Hydrogen Bond | N-H···S | 3.366 |
The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, forming extended chains along the b-axis. Each sulfur atom is hydrogen-bonded to nitrogen atoms from two adjacent molecules.[2]
Visualization of Experimental Workflow
The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Conclusion
This technical guide has provided a detailed crystallographic analysis of this compound. The presented data, including unit cell parameters, bond lengths, and intermolecular interactions, offer valuable insights into the solid-state structure of this important heterocyclic compound. The experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical reference for researchers in the field. This fundamental structural information is essential for the rational design and development of new benzimidazole-based therapeutic agents and functional materials.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Quantum Chemical Studies of 1H-Benzimidazole-2-Thiol
This guide provides a comprehensive overview of the quantum chemical studies of this compound, a molecule of significant interest due to its wide range of biological activities. This document details the theoretical and experimental approaches used to elucidate its structural, vibrational, and electronic properties, which are crucial for understanding its mechanism of action and for the development of new therapeutic agents.
Molecular Structure and Geometry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of this compound. These theoretical predictions are often validated by comparison with experimental X-ray diffraction data.
Geometrical Parameters
The key geometrical parameters, including bond lengths and bond angles, have been calculated to provide a detailed picture of the molecule's three-dimensional structure. These parameters are fundamental for understanding the molecule's reactivity and interactions with biological targets.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-S | 1.708 - 1.751[1] | - |
| C-N (in heterocycle) | 1.352[1] | - |
| C-N (single bond) | 1.479[1] | - |
| C=S | 1.71[1] | - |
| C-S (single bond) | 1.81[1] | - |
Note: The range of values often reflects different computational methods or the molecule's state (e.g., deprotonated).
Vibrational Spectroscopy and Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecule's vibrational modes. DFT calculations are used to assign the observed vibrational bands to specific molecular motions.[1][2]
Experimental and Theoretical Vibrational Frequencies
A complete assignment of the 42 normal modes of this compound has been performed using DFT calculations at the B3PW91 level, complemented by experimental FT-IR and Raman spectra.[1][2]
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and their Assignments for this compound
| Experimental (IR) | Experimental (Raman) | Calculated (DFT) | Assignment (ν: stretching, δ: in-plane bending, γ: out-of-plane bending) |
| >3000 | >3000 | >3000 | ν(NH), ν(CH)[2] |
| 1250-1020 | - | - | ν(C=S) in thiocarbonyl group containing compounds[3] |
| 1563-700 | - | - | Coupled vibrations involving ν(C=S) and ν(C-N)[3] |
Note: This table presents a selection of key vibrational modes. A full analysis would include all 42 normal modes.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions.[4]
HOMO-LUMO Analysis
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's stability and reactivity.[4]
Table 3: Calculated Electronic Properties of Benzimidazole (B57391) Derivatives
| Property | Description | Typical Values (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.2[4] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.5[4][5] |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.1 to 4.7[4][5] |
Note: These values are for benzimidazole derivatives and provide a general range. Specific values for this compound would require targeted calculations.
Experimental and Computational Methodologies
Experimental Protocols
-
FT-IR and FT-Raman Spectroscopy : The solid-phase FT-IR and FT-Raman spectra of this compound are typically recorded at room temperature. For FT-IR, the sample is often prepared as a KBr pellet.[2] For FT-Raman, the spectrum is recorded directly on the powdered solid using a laser source, such as a Nd:YAG laser operating at 1064 nm.[2]
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum is usually recorded in a suitable solvent, such as ethanol (B145695) or methanol, using a double-beam spectrophotometer.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, like DMSO-d₆, on a high-resolution NMR spectrometer.[6]
Computational Details
-
Software : Quantum chemical calculations are typically performed using software packages like Gaussian.[7]
-
Method : Density Functional Theory (DFT) is a widely used method.[7] The B3LYP functional is a popular choice for hybrid DFT calculations.[8]
-
Basis Set : A variety of basis sets are employed, with 6-311G(d,p) or larger sets providing a good balance between accuracy and computational cost.[3][8] Geometry optimization is performed to find the lowest energy conformation of the molecule. Vibrational frequency calculations are then carried out on the optimized geometry to obtain the theoretical vibrational spectra and to confirm that the structure is a true minimum on the potential energy surface.
Biological Activity and Drug Development Implications
Benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.[3][9] These activities include:
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.[10] Docking studies with benzimidazole derivatives have been performed on various targets, including cyclin-dependent kinase 8 (CDK-8) and estrogen receptor-alpha (ER-alpha) for anticancer activity, and dihydrofolate reductase (DHFR) for antimicrobial activity.[10]
Visualizations
Workflow for Quantum Chemical Analysis
Caption: Workflow for a combined experimental and computational study.
Frontier Molecular Orbitals (HOMO-LUMO)
Caption: HOMO-LUMO energy gap and its significance.
Potential Anticancer Signaling Pathway Inhibition
Caption: Potential inhibition of a cancer signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. irjweb.com [irjweb.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-benzimidazole-2-thiol using Carbon Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of 1H-benzimidazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The protocol described herein utilizes the reaction of o-phenylenediamine (B120857) with carbon disulfide in an alkaline medium, a robust and widely adopted method for obtaining this key synthetic intermediate.
Introduction
This compound and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of the benzimidazole (B57391) scaffold is a critical first step in the exploration of its pharmacological potential. The reaction of o-phenylenediamine with carbon disulfide offers a reliable and efficient route to this compound, also known as 2-mercaptobenzimidazole.[3][4][5] This document outlines the optimized reaction conditions, experimental protocol, and purification methods.
Reaction Scheme
The overall reaction for the synthesis of this compound from o-phenylenediamine and carbon disulfide is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 0.08 - 0.3 mol | [3][6] |
| Carbon Disulfide | 0.09 - 0.34 mol | [3][6] |
| Potassium Hydroxide (B78521) | 0.09 mol | [3] |
| Solvent | ||
| Ethanol (95%) | 95 - 300 mL | [3][6] |
| Water | 15 - 45 mL | [3][6] |
| Reaction Conditions | ||
| Temperature | Reflux | [3][4] |
| Reaction Time | 3 hours | [3][4][6] |
| Product | ||
| Yield | 84 - 86.5% | [6] |
| Melting Point | 303-304 °C | [6] |
| Appearance | Glistening white crystals | [6] |
Experimental Protocol
This protocol is adapted from established literature procedures.[3][4][6]
Materials:
-
o-Phenylenediamine
-
Carbon Disulfide
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (Norit)
-
Acetic Acid (glacial) or Hydrochloric Acid (dilute)
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve potassium hydroxide (0.09 mol) in a mixture of 95% ethanol (95 mL) and water (15 mL).[3][4]
-
Addition of Reactants: To the stirred alkaline solution, add carbon disulfide (0.09 mol).[3][4] Subsequently, add o-phenylenediamine (0.08 mol) portion-wise to manage any initial exotherm.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3 hours with continuous stirring.[3][4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Decolorization: After 3 hours, cautiously add activated charcoal (e.g., 12 g of Norit) to the hot solution to decolorize the mixture.[3][6] Continue to reflux for an additional 10 minutes.[3][6]
-
Filtration: Filter the hot reaction mixture through a fluted filter paper or a Büchner funnel to remove the activated charcoal.[3][6]
-
Precipitation: Heat the filtrate to 60-70 °C.[3][6] While stirring, add warm water (e.g., 300 mL at 60-70 °C) followed by the slow addition of a solution of acetic acid (e.g., 25 mL in 50 mL of water) or dilute hydrochloric acid to acidify the solution to a pH of approximately 5-6.[3][5][6] This will precipitate the this compound as white crystals.[6]
-
Crystallization and Isolation: Cool the mixture, and for complete crystallization, place it in a refrigerator for at least 3 hours.[6] Collect the crystalline product by vacuum filtration using a Büchner funnel.[3][6]
-
Washing and Drying: Wash the collected crystals with cold water to remove any remaining impurities and salts.[3][4] Dry the product in an oven at a low temperature (e.g., 40 °C) or in a desiccator.[6] The final product should be glistening white crystals with a melting point of 303-304 °C.[6]
Purification:
For obtaining a highly pure product, recrystallization can be performed. 95% ethanol is a suitable solvent for this purpose, with a recovery of approximately 90%.[6] Column chromatography can also be employed for purification if necessary.[8]
Logical Workflow and Mechanism
The synthesis of this compound proceeds through a proposed multi-step mechanism within a one-pot reaction. The following diagram illustrates the logical workflow of the synthesis and a simplified representation of the reaction mechanism.
Caption: A flowchart illustrating the experimental workflow and a simplified reaction mechanism.
The reaction is believed to initiate with the formation of a dithiocarbamate intermediate from the reaction of o-phenylenediamine with carbon disulfide in the basic medium.[9][10] This intermediate then undergoes intramolecular cyclization, followed by the elimination of a molecule of hydrogen sulfide (B99878) (H₂S) to yield the stable aromatic this compound.[9] The potassium hydroxide in the reaction medium not only catalyzes the reaction but also neutralizes the H₂S byproduct.[10]
Applications in Drug Development
This compound is a crucial starting material for the synthesis of a wide array of biologically active molecules. Its structural framework can be readily modified at the thiol group and the nitrogen atoms of the imidazole (B134444) ring, allowing for the generation of diverse chemical libraries for drug screening.[11] Derivatives of this compound have been investigated for their potential as α-glucosidase inhibitors for the treatment of diabetes, as well as for their antiparasitic and antioxidant activities.[3][5][12] The versatility of this scaffold makes it an attractive platform for the development of novel therapeutic agents targeting a range of diseases.[1][2][13]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of benzimidazole (B57391) derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5][6]
Introduction to Microwave-Assisted Synthesis
Microwave chemistry utilizes microwave radiation to heat chemical reactions.[2] Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwaves directly excite polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and enable reactions to be performed under solvent-free conditions.[7][8]
Advantages of Microwave-Assisted Synthesis for Benzimidazole Derivatives
The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde.[1][9] Microwave irradiation has proven to be a highly effective method for promoting this cyclocondensation reaction. Key advantages include:
-
Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave assistance.[1][7][8][10]
-
High Yields: Microwave synthesis frequently leads to higher isolated yields of the desired benzimidazole derivatives compared to traditional methods.[1][7][10]
-
Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.
-
Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis is more energy-efficient than heating an entire oil bath or furnace.[2]
-
Green Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents contributes to more sustainable chemical processes.[2][7][8]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various studies, highlighting the efficiency of microwave-assisted synthesis for benzimidazole derivatives.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
| Method | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |
| Conventional | o-phenylenediamine, Formic acid | Thermal reflux | 2-2.5 hours | 85 | [2] |
| Microwave | o-phenylenediamine, Formic acid | None | 6 minutes | 94 | [2] |
| Conventional | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ / Ethyl lactate | 120 min | 59.6 | [7] |
| Microwave | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ / Solvent-Free | 5 min | 99.9 | [7] |
| Conventional | o-phenylenediamine, Carboxylic acids | HCl / Reflux | 4-10 hours | 65-85 | [10] |
| Microwave | o-phenylenediamine, Carboxylic acids | HCl | 1.5-4 min | 80-95 | [10] |
Table 2: Microwave-Assisted Synthesis of Various 2-Aryl Benzimidazoles from o-Phenylenediamine and Aldehydes
| Aldehyde | Oxidant/Catalyst | Solvent | Microwave Power | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | DDQ | Acetonitrile | 360 W | 3 | 95 | [1] |
| 4-Methylbenzaldehyde | DDQ | Acetonitrile | 360 W | 4 | 92 | [1] |
| 4-Nitrobenzaldehyde | DDQ | Acetonitrile | 360 W | 5 | 90 | [1] |
| Benzaldehyde | NaHSO₃ | Ethanol (B145695)/H₂O | Not Specified | 10 | 92 | [1] |
| 4-Methoxybenzaldehyde | NaHSO₃ | Ethanol/H₂O | Not Specified | 12 | 88 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids
This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles via the microwave-assisted condensation of o-phenylenediamine with various carboxylic acids in the presence of an acid catalyst.[10]
Materials:
-
o-phenylenediamine
-
Appropriate carboxylic acid (e.g., acetic acid, propanoic acid, benzoic acid)
-
Hydrochloric acid (4 M)
-
Ethanol
-
Water
-
Microwave reactor
-
Glass reaction vessel (25 mL)
-
Pestle and mortar
-
Filtration apparatus
Procedure:
-
In a pestle and mortar, thoroughly grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol).
-
Transfer the resulting mixture to a 25 mL glass beaker.
-
Add two drops of 4 M hydrochloric acid to the mixture.
-
Place the beaker inside the microwave oven.
-
Irradiate the reaction mixture at 50% power for a duration of 1.5 to 4 minutes, depending on the specific carboxylic acid used. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain the purified 2-substituted benzimidazole derivative.
-
Collect the purified product by filtration, wash with cold water, and dry.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles from o-Phenylenediamine and Aldehydes
This protocol outlines a general method for the synthesis of 2-aryl benzimidazoles through the microwave-assisted oxidative condensation of o-phenylenediamine with various aromatic aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant.[1]
Materials:
-
o-phenylenediamine
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile
-
Microwave reactor
-
Open Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Prepare a solution of o-phenylenediamine (1 mmol, 0.11 g) and the desired aldehyde (1.0 mmol) in a minimal amount of acetonitrile.
-
Add DDQ (0.6 mmol, 0.14 g) to the solution in an open Erlenmeyer flask.
-
Place the flask in the microwave oven and irradiate the mixture. The optimal power and time should be determined for each specific aldehyde, with a starting point of 360 W for 3-5 minutes.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure typically involves removal of the solvent under reduced pressure and purification of the residue by column chromatography on silica (B1680970) gel to afford the pure 2-aryl benzimidazole derivative.
Applications in Drug Development and Signaling Pathways
Benzimidazole derivatives are privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets.[3][4][5][6] Their anticancer and anti-inflammatory activities are of particular interest.
Anticancer Activity and Associated Signaling Pathways
Many benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4][11]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. Some benzimidazole derivatives have been shown to inhibit the phosphorylation of AKT, thereby downregulating this pathway and inducing apoptosis in cancer cells.[11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Certain benzimidazoles can inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[4]
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some benzimidazole derivatives can modulate p53-dependent signaling to induce cell death in cancer cells.
-
Tubulin Polymerization Inhibition: A number of benzimidazole compounds act as microtubule-targeting agents. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. nveo.org [nveo.org]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: A Robust Protocol for the Selective S-alkylation of 1H-benzimidazole-2-thiol
Introduction
1H-benzimidazole-2-thiol and its S-alkylated derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. These scaffolds are present in a wide array of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The sulfur atom at the 2-position provides a nucleophilic center that is crucial for the synthesis of diverse derivatives. However, the presence of two nucleophilic centers, the sulfur (S) and nitrogen (N) atoms, can lead to a mixture of S-alkylated and N-alkylated products. This protocol details a reliable and optimized method to achieve selective S-alkylation of this compound, a critical step for the synthesis of targeted therapeutic agents.
Core Principles
The selective S-alkylation of this compound is achieved by carefully controlling the reaction conditions. The thione-thiol tautomerism of the starting material allows for the deprotonation of the thiol group under basic conditions, forming a thiolate anion. This highly nucleophilic thiolate then reacts with an alkylating agent in a nucleophilic substitution reaction. The choice of a relatively mild base and a polar aprotic solvent favors the formation of the S-alkylated product over the N-alkylated isomer.
Experimental Protocol
This protocol provides a general method for the S-alkylation of this compound. Specific amounts and reaction times may need to be optimized for different alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl (B1604629) chloride, ethyl bromoacetate, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Filtration apparatus
-
Glassware for recrystallization and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask. The volume should be sufficient to dissolve the starting material upon heating.
-
Addition of Alkylating Agent: While stirring, slowly add the alkylating agent (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[1][2]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure S-alkylated product.[1]
Data Presentation
The following table summarizes typical reaction conditions and yields for the S-alkylation of this compound with various alkylating agents.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | Toluene/Water | 8-12 | 50°C | Not specified | [1] |
| Ethyl bromoacetate | K₂CO₃ | Acetone | 15 | Reflux | Not specified | [3] |
| 1,3-Dibromopropane | Triethylamine | Ethanol | 5 | Reflux | 83 | [3] |
| Chloroacetonitrile | K₂CO₃ | Not specified | 6 | Reflux | Not specified | [2] |
| Hexylbromide | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Functionalized alkyl halides | NaOH | Water/Ethanol | 1 | Reflux | Not specified | [4] |
Visualizations
General Reaction Scheme
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
Application of 1H-Benzimidazole-2-Thiol as a Corrosion Inhibitor for Steel
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole, is a heterocyclic organic compound that has demonstrated significant efficacy as a corrosion inhibitor for steel, particularly in acidic environments. Its molecular structure, featuring a benzimidazole (B57391) core with a thiol group, allows for strong adsorption onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. The presence of nitrogen and sulfur heteroatoms, along with the aromatic ring, facilitates this protective action through a combination of physisorption and chemisorption. These application notes provide a summary of its performance and detailed protocols for its evaluation.
Mechanism of Action
The corrosion inhibition by this compound on steel surfaces is primarily attributed to its adsorption, which blocks the active sites for corrosion. The benzimidazole ring can be protonated in acidic solutions, while the thiol group can also interact with the metal surface. The inhibitor molecules displace water molecules and other corrosive species from the steel surface, forming a stable, protective film. This film acts as a physical barrier to the corrosive environment and also alters the electrochemical reactions at the metal-solution interface. The adsorption process is influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive medium.
Quantitative Data Summary
The inhibition efficiency of this compound and its derivatives has been evaluated under various conditions. The following tables summarize key quantitative data from different studies.
Table 1: Inhibition Efficiency of Benzimidazole Derivatives on Steel
| Compound | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-(p-bromobenzylthio)-1H-benzimidazole | Q235 Steel | 1.0 M HCl | 50 mg L⁻¹ | 25 | 98.07 | [1][2] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 30 | 88.2 | [3][4][5] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 30 | 95.4 | [3][4][5] |
| 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole | Aluminum | 1 M HNO₃ | 5 x 10⁻³ M | 25 | 97.74 | [6] |
| 2-(propylthio)-1H-benzo[d]imidazole (PTBI) | Carbon Steel | 1 M H₂SO₄ | Not Specified | 35-65 | 60-79 | [7] |
| 2-(allylthio)-1H-benzo[d]imidazole (ATBI) | Carbon Steel | 1 M H₂SO₄ | Not Specified | Not Specified | Significant | [7] |
| 2-(prop-2-ynylthio)-1H-benzo[d]imidazole (YTBI) | Carbon Steel | 1 M H₂SO₄ | High Conc. | 35-65 | 60-79 | [7] |
Table 2: Thermodynamic Parameters for the Adsorption of Benzimidazole Derivatives on Steel
| Compound | Metal | Corrosive Medium | ΔG°ads (kJ mol⁻¹) | Adsorption Isotherm | Reference |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | -40.0 | Langmuir | [3][4][5] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | -43.1 | Langmuir | [3][4][5] |
| 2-(p-bromobenzylthio)-1H-benzimidazole | Q235 Steel | 1.0 M HCl | Not Specified | Langmuir | [2] |
Experimental Protocols
The following are standard protocols for evaluating the performance of this compound as a corrosion inhibitor.
Protocol 1: Weight Loss Method
Objective: To determine the corrosion rate of steel in a corrosive medium with and without the inhibitor by measuring the mass loss of the steel coupon over time.
Materials:
-
Steel coupons of known dimensions
-
Abrasive paper (e.g., emery paper of various grits)
-
Degreasing solvent (e.g., acetone)
-
Distilled water
-
Drying oven
-
Analytical balance (precision ±0.1 mg)
-
Corrosive solution (e.g., 1.0 M HCl)
-
This compound inhibitor solutions of various concentrations
-
Glass beakers and nylon cord
-
Cleaning solution (e.g., Clark's solution: 1L HCl, 20g Sb₂O₃, 50g SnCl₂)
Procedure:
-
Sample Preparation: a. Polish the steel coupons with abrasive paper to achieve a uniform surface finish. b. Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly. c. Weigh the prepared coupons accurately using an analytical balance (W₁).
-
Immersion: a. Suspend the weighed coupons in beakers containing the corrosive solution with and without different concentrations of this compound. b. Ensure the coupons are fully immersed in the solution. c. Maintain the beakers at a constant temperature for a specified period (e.g., 24 hours).
-
Post-Immersion: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons with the cleaning solution to remove corrosion products, rinse with distilled water, and dry. c. Weigh the cleaned and dried coupons again (W₂).
-
Calculations: a. Calculate the weight loss (ΔW = W₁ - W₂). b. Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the steel (g/cm³). c. Calculate the inhibition efficiency (η%) using the formula: η% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Protocol 2: Potentiodynamic Polarization (PDP)
Objective: To study the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process and to determine the corrosion current density.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared steel sample
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Test solutions (corrosive medium with and without inhibitor)
Procedure:
-
Experimental Setup: a. Assemble the three-electrode cell with the prepared WE, RE, and CE. b. Fill the cell with the test solution. c. Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.[1]
-
Measurement: a. Perform a potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).[1] b. Set a slow scan rate, typically 0.5 to 1.0 mV/s.[1] c. Record the resulting current density as a function of the applied potential.
-
Analysis: a. Plot the polarization curve (log |current density| vs. potential). b. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection. c. Calculate the inhibition efficiency (η%) using the formula: η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of the protective inhibitor film and to determine the charge transfer resistance.
Apparatus:
-
Potentiostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell (same as for PDP)
-
Test solutions
Procedure:
-
Setup and Stabilization: a. Prepare the electrode and cell as described in the PDP protocol. b. Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Measurement: a. Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) at the OCP.[1] b. Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[1] c. Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
Analysis: a. Plot the Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f). b. Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). c. Calculate the inhibition efficiency (η%) using the formula: η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Notes and Protocols for Anthelmintic Activity Assay of 1H-Benzimidazole-2-Thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) derivatives, particularly those containing a 2-thiol group, represent a significant class of compounds with a broad spectrum of biological activities, including potent anthelmintic properties. The rise of drug resistance in parasitic helminths necessitates the development of novel anthelmintic agents. This document provides detailed protocols for the in vitro assessment of the anthelmintic activity of 1H-benzimidazole-2-thiol derivatives, using the Indian earthworm (Pheretima posthuma) as a model organism. Additionally, it summarizes key quantitative data from various studies and illustrates the established mechanism of action.
The primary mechanism of action for benzimidazole anthelmintics is the inhibition of microtubule polymerization.[1][2][3] These compounds bind with high affinity to the β-tubulin subunit of the parasite, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[1][2][4] This disruption leads to a cascade of cellular failures, including impaired cell division, reduced motility, and compromised nutrient absorption, ultimately resulting in the paralysis and death of the parasite.[1]
Experimental Protocols
In Vitro Anthelmintic Activity Assay using Pheretima posthuma
This protocol is adapted from the method described by Ajaiyeoba et al. and other similar studies, providing a reliable method for the preliminary screening of anthelmintic compounds.[5][6][7][8] Pheretima posthuma is widely used due to its anatomical and physiological resemblance to intestinal roundworms that infect humans.[9][10][11]
Materials:
-
This compound derivatives (test compounds)
-
Albendazole or Piperazine Citrate (standard drug)[11]
-
Phosphate Buffered Saline (PBS) or normal saline
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent for the test compounds
-
Adult Indian earthworms (Pheretima posthuma), 4-8 cm in length and 0.1-0.4 cm in width[12]
-
Petri dishes (9 cm diameter)
-
Pipettes and other standard laboratory glassware
-
Water bath maintained at 50°C
-
Stopwatch
Procedure:
-
Preparation of Test and Standard Solutions:
-
Prepare stock solutions of the test this compound derivatives at various concentrations (e.g., 10, 25, 50, 100 mg/mL) in a suitable solvent such as DMSO.[13] Ensure the final concentration of the solvent in the assay medium is non-toxic to the worms.
-
Prepare a solution of the standard drug (e.g., Albendazole at 10 mg/mL or Piperazine Citrate at 10 mg/mL) in the same solvent.[10][11]
-
Prepare a control group containing only the solvent in PBS or normal saline.
-
-
Acclimatization of Earthworms:
-
Assay Protocol:
-
Place six earthworms of approximately equal size in each Petri dish.
-
Add 20-25 mL of the prepared test, standard, or control solutions to the respective Petri dishes.
-
Immediately start the stopwatch and observe the worms for paralysis and death.
-
Time to Paralysis: Record the time taken for each worm to become motionless. Paralysis is confirmed when the worm does not move even when shaken vigorously.[9][11]
-
Time to Death: After confirming paralysis, transfer the motionless worm to a water bath at 50°C. If the worm does not move, it is considered dead.[11][12] Record the time of death from the initial exposure to the test solution.
-
The experiment is typically run for a maximum of 120 minutes.[11]
-
-
Data Analysis:
-
Record the time to paralysis and death for each worm in all groups.
-
Calculate the mean and standard deviation for each group.
-
Compare the activity of the test compounds with the standard drug and the control.
-
Data Presentation
The following tables summarize the anthelmintic activity of various this compound derivatives from different studies.
Table 1: Anthelmintic Activity of Substituted this compound Derivatives against Pheretima posthuma
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| Control (Saline) | - | - | - | |
| Piperazine Citrate | 10 | 25.33 | 60.50 | |
| Benzimidazole-2 | 20 | 40.12 | 80.42 | |
| 40 | 30.24 | 70.32 | ||
| 80 | 20.11 | 62.54 | ||
| 5-nitro-2-phenyl-1H-benzimidazole | 25 | 45 | 55 | [13] |
| 50 | 30 | 38 | [13] | |
| 100 | 20 | 24 | [13] | |
| Albendazole | 15 | 29.50 | 45.33 | [13] |
Table 2: Efficacy of Piperazine Derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids against Trichinella spiralis in vitro
| Compound | Efficacy (%) | Reference |
| Albendazole | - | [14] |
| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole (21) | 96.0 | [14] |
| 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole (19) | 98.4 | [14] |
| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (23) | 100 | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro anthelmintic activity assay.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In vitro Anthelmintic Activity, Total Phenolic Content and Cytotoxic Activity of Crinum latifolium L. (Family: Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. rjppd.org [rjppd.org]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Determination of Anthelmintic Activity of the Leaf and Bark Extract of Tamarindus Indica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antihelminthic activity of some newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of Novel 1H-Benzimidazole-2-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data associated with the antimicrobial screening of novel 1H-benzimidazole-2-thiol compounds. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The structural similarity of the benzimidazole (B57391) core to purine (B94841) nucleosides allows for favorable interactions with biological macromolecules.[3]
Synthesis of this compound Derivatives
The foundational compound, this compound, is typically synthesized through the condensation of o-phenylenediamine (B120857) with reagents like potassium ethylxanthate (B89882) or carbon disulfide.[4] Further derivatization at the thiol (S-alkylation) and amine (N-alkylation) positions is a common strategy to generate a library of novel compounds with potentially enhanced antimicrobial activity.
A general synthetic route involves the reaction of this compound with various alkyl or aryl halides in the presence of a base. For instance, 2-(1-H-benzo[d]imidazol-2ylthio) acetic acid can be obtained via the reaction of this compound with chloroacetic acid.[1] This acid can then be converted to an acid chloride and subsequently to a variety of amide or ester derivatives.
Experimental Protocols for Antimicrobial Screening
The following are detailed protocols for the in vitro evaluation of the antimicrobial activity of newly synthesized this compound compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Positive control (standard antibiotic, e.g., Ciprofloxacin).
-
Negative control (medium with solvent).
Protocol:
-
Prepare a stock solution of the test compounds, typically at a concentration of 1000 µg/mL in DMSO.[5]
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
-
The final concentrations of the compounds may range from 6.25 to 200 µg/mL or higher.[4]
-
Prepare the microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar (B569324) Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile cork borer.
-
Standardized microbial inoculum.
-
Test compounds dissolved in a suitable solvent.
-
Positive control (standard antibiotic).
Protocol:
-
Prepare MHA plates and allow them to solidify.
-
Spread a standardized microbial inoculum evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Add a positive control and a solvent control to separate wells on the same plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data Summary
The antimicrobial activities of various this compound derivatives are summarized below. The data is compiled from multiple studies and presented for comparative analysis.
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Series A: 2-benzylthiomethyl-1H-benzimidazole derivatives | ||||
| 5b | S. aureus | 140-320 | - | |
| 5d | S. aureus | 140-320 | - | |
| 5e | S. aureus | 140-320 | - | |
| 5f | S. aureus | 140-320 | - | |
| 5g | S. aureus | 140-320 | - | |
| 5j | S. aureus | 140-320 | - | |
| 5b | E. coli | 140-400 | - | |
| 5e | E. coli | 140-400 | - | |
| 5g | E. coli | 140-400 | - | |
| 5h | E. coli | 140-400 | - | |
| 5j | E. coli | 140-400 | - | |
| Series B: Benzimidazole-1,2,3-triazole hybrids | [6] | |||
| 2d | E. coli | 3.125 | - | [6] |
| 2k | S. aureus | 12.5 | - | [6] |
| Series C: Amide functionalized 1H-benzo[d]imidazole-2-thiol | [7] | |||
| 5 | Various Bacteria | 3.9 | - | [7] |
| Series D: 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | [8] | |||
| 3ag | M. smegmatis | 3.9 | - | [8] |
| 3ag | C. albicans | 3.9 | - | [8] |
| 3aq | C. albicans | 3.9 | - | [8] |
| 3ao | Staphylococci | < 1 | - | [8] |
| 3aq | Staphylococci | < 1 | - | [8] |
Visualized Workflows and Relationships
The following diagrams illustrate the general workflows for the synthesis and antimicrobial screening of this compound compounds.
Caption: General synthetic pathway for novel this compound derivatives.
Caption: Standard workflow for in vitro antimicrobial susceptibility testing.
Mechanism of Action
While the exact mechanism of action for all derivatives is not fully elucidated, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal and protozoan cell membranes.[3] For antibacterial action, potential targets include enzymes like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases.[8] The presence of a thiol group at the 2-position is often considered to enhance the biological activity of these compounds.[5] Further research is necessary to delineate the specific molecular targets for each novel derivative.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eresearchco.com [eresearchco.com]
- 5. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay of Benzimidazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro α-glucosidase inhibition assay as applied to benzimidazole-2-thiol derivatives. This document includes a summary of inhibitory activities, a detailed experimental protocol, and visualizations of the experimental workflow and inhibitory mechanism.
Introduction
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream.[1] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This makes α-glucosidase a prime therapeutic target for the management of type 2 diabetes mellitus.[2] Benzimidazole-2-thiol derivatives have emerged as a promising class of compounds with potent α-glucosidase inhibitory activity.[1][3][4] This document outlines the methodology to assess this inhibitory potential.
Data Presentation: α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of various benzimidazole-2-thiol derivatives as reported in the literature. Acarbose (B1664774), a clinically used α-glucosidase inhibitor, is included as a standard for comparison.
| Compound Series | Number of Derivatives | IC50 Range (µM) | Reference Standard (Acarbose) IC50 (µM) |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | 13 | 0.64 ± 0.05 to 343.10 ± 1.62 | 873.34 ± 1.21 |
| Benzimidazole bearing Thiosemicarbazone | 15 | 1.30 ± 0.20 to 22.10 ± 0.20 | 11.29 ± 0.07 |
| Benzimidazole-based Thiazole Derivatives | 17 | 2.71 ± 0.10 to 42.31 ± 0.70 | 9.80 ± 0.20 |
| s-substituted Benzimidazole-thioquinoline | 18 | 28.0 ± 0.6 to 663.7 ± various | 750.0 |
| Benzimidazole Hydrazone Derivatives | 26 | 8.40 ± 0.76 to 179.71 ± 1.11 | Not specified in the same format |
Experimental Protocols
This section provides a detailed protocol for the in vitro α-glucosidase inhibition assay based on established methodologies.[2][5]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Benzimidazole-2-thiol derivatives (test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to a final concentration of 0.1 U/mL.[2]
-
Prepare a 1.25 mM solution of the substrate, pNPG, in the phosphate buffer.[2]
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain various concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase enzyme solution (0.1 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.[2]
-
To initiate the enzymatic reaction, add 20 µL of the pNPG solution (1.25 mM) to each well.
-
Incubate the plate at 37°C for an additional 30 minutes.[2]
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate (Na₂CO₃) solution to each well.[5]
-
-
Measurement of Absorbance:
-
Controls:
-
Positive Control: Replace the test compound with acarbose solution.
-
Negative Control (100% enzyme activity): Replace the test compound with the same volume of phosphate buffer containing the same concentration of DMSO as the test samples.
-
Blank: Replace the enzyme solution with phosphate buffer.
-
-
Calculation of Percent Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the negative control.
-
Abs_sample is the absorbance of the well with the test compound.
-
-
-
Determination of IC50 Value:
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of α-Glucosidase Inhibition
Some studies have performed kinetic analyses to determine the mode of inhibition. For instance, certain benzimidazole-thioquinoline derivatives have been shown to exhibit a competitive inhibition pattern against α-glucosidase.[1]
Caption: Competitive inhibition of α-glucosidase by benzimidazole-2-thiol derivatives.
References
- 1. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole Bearing Thiosemicarbazone Derivatives Act as Potent α-Amylase and α-Glucosidase Inhibitors; Synthesis, Bioactivity Screening and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols: 1H-Benzimidazole-2-thiol in the Preparation of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the ligand 1H-benzimidazole-2-thiol and its derivatives. The information is intended to guide researchers in the development of novel metal-based therapeutic agents.
Introduction
This compound is a versatile heterocyclic compound that, due to its thione-thiol tautomerism, can act as a robust chelating agent for a variety of metal ions. The resulting metal complexes have garnered significant interest in medicinal chemistry and drug development owing to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The benzimidazole (B57391) moiety itself is a key pharmacophore found in numerous clinically approved drugs.[3] The coordination of this ligand to metal centers can enhance its therapeutic efficacy and overcome challenges such as drug resistance.[4][5]
This document outlines detailed protocols for the synthesis of this compound derived metal complexes, methods for their characterization, and a summary of their reported biological activities.
Synthesis of Metal Complexes
The preparation of metal complexes with this compound derivatives typically involves the reaction of the corresponding ligand with a metal salt in an appropriate solvent. The general synthetic scheme is depicted below.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol: General Synthesis of a Cu(II) Complex
This protocol is a representative example for the synthesis of a copper(II) complex with a this compound derivative. Similar procedures can be adapted for other metal ions like Zn(II), Ni(II), and Ag(I).[6][7]
Materials:
-
This compound derivative (Ligand)
-
Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ethanol or Methanol
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the this compound derivative ligand in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the copper(II) acetate monohydrate in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.[6]
-
Reflux the resulting mixture for a specified period (e.g., 2-4 hours), during which a precipitate may form.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the collected solid with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator or under vacuum.
-
For purification, recrystallization from a suitable solvent system (e.g., DMF/ethanol) can be performed.[6]
Characterization of Metal Complexes
The synthesized metal complexes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Key Observations |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | A shift in the C=N stretching vibration to a lower frequency in the complex compared to the free ligand indicates coordination of the imine nitrogen. The appearance of new bands at lower frequencies can be attributed to M-N and M-S bonds.[6] |
| ¹H-NMR Spectroscopy | To elucidate the structure of the complex in solution. | A downfield shift of the azomethine proton and the disappearance of the -OH proton signal (if present in the ligand) upon complexation are indicative of coordination.[8] |
| ESI-Mass Spectrometry | To determine the molecular weight of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the synthesized complex.[6] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | The appearance of new absorption bands in the visible region for the complex, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion.[6] |
| Elemental Analysis | To determine the elemental composition of the complex. | The experimentally found percentages of C, H, N, and the metal should be in close agreement with the calculated values for the proposed structure.[9] |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center.[10] |
Applications in Drug Development
Metal complexes of this compound derivatives have shown significant promise as potential therapeutic agents, particularly in oncology.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these metal complexes against various human cancer cell lines.[6][7][11][12] The chelation of the metal ion to the benzimidazole ligand often results in enhanced anticancer activity compared to the free ligand.[4][6]
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Representative Metal Complexes
| Complex | Ligand | Metal Ion | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) | Reference |
| C1 | 2-(1H-benzimidazol-2-yl)-phenol | Zn(II) | < 10.4 | < 10.4 | < 10.4 | [6][7][11] |
| C3 | 2-(5-chloro-benzimidazol-2-yl)-phenol | Zn(II) | < 10.4 | < 10.4 | < 10.4 | [6][7][11] |
| C14 | 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole | Ag(I) | < 10.4 | < 10.4 | < 10.4 | [6][7][11] |
The proposed mechanism of action for some of these complexes involves the induction of apoptosis. This can be investigated through various assays that measure key events in the apoptotic pathway.
Caption: Potential mechanism of apoptosis induction by metal complexes.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized metal complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the metal complexes in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Metal complexes of this compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. The synthetic protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore this area further. The demonstrated anticancer activity, coupled with the potential for tuning the properties of the complexes by varying the metal ion and the substituents on the benzimidazole ligand, makes this a fertile ground for future drug discovery efforts.
References
- 1. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. New metal complexes of 1H-benzimidazole-2-yl hydrazones: Cytostatic, proapoptotic and modulatory activity on kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Collection - Supplementary material from "Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies" - Royal Society Open Science - Figshare [rs.figshare.com]
- 12. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 1H-Benzimidazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-benzimidazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including data presentation, experimental protocols, and a workflow for spectral analysis.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.50 | br s | N-H (2H) |
| ~7.15 - 7.25 | m | H-5, H-6 |
| ~7.00 - 7.10 | m | H-4, H-7 |
Abbreviations: br s = broad singlet, m = multiplet
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 168.4 | C=S (C2) |
| 131.5 | C3a, C7a |
| 122.0 | C5, C6 |
| 109.5 | C4, C7 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.[1]
Materials:
-
This compound (5-25 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Vial
-
Pasteur pipette
-
Glass wool
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1] DMSO-d₆ is a suitable solvent for many benzimidazole (B57391) derivatives, allowing for the observation of exchangeable protons like N-H.[1]
-
Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Filtering and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution by passing it through the glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial for removing any particulate matter that could degrade the quality of the NMR spectrum.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove any dust or fingerprints.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.
References
Application Note: Identification of 1H-Benzimidazole-2-thiol using Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction
1H-Benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for synthesizing derivatives with a wide range of biological activities, including antimicrobial, antioxidant, and antiparasitic properties.[1][2][3] Accurate and efficient identification of this key intermediate is paramount for quality control and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for the structural elucidation and identification of organic molecules. This application note details the standardized protocol for identifying this compound by analyzing its unique infrared absorption spectrum, which provides a molecular "fingerprint" based on the vibrational frequencies of its functional groups.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations. An FT-IR spectrometer measures the absorption of infrared radiation across a range of wavenumbers (typically 4000 to 400 cm⁻¹). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The positions, shapes, and intensities of the absorption bands are characteristic of the specific functional groups and the overall structure of the molecule, enabling its unambiguous identification.[4][5]
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound using two common FT-IR sampling techniques: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: KBr Pellet Method
This is a traditional method for analyzing solid samples.
Instrumentation and Materials:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27, Shimadzu F.T.I.R. 8400S)[1][6]
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared-grade Potassium Bromide (KBr), dried
-
Spatula and weighing paper
-
This compound sample, finely powdered
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 100-110 °C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[7] Store the dried KBr in a desiccator.
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[8]
-
Mixing: Weigh approximately 100-200 mg of the dried KBr.[8] Combine the sample and KBr in an agate mortar and grind them together thoroughly until a fine, homogeneous powder is obtained.[8] Proper grinding is crucial to reduce light scattering and produce a high-quality spectrum.[7]
-
Pellet Formation: Transfer a portion of the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8]
-
Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and record a background spectrum. This will subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Analysis: Carefully place the KBr pellet into the sample holder of the FT-IR instrument.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[2]
Protocol 2: Attenuated Total Reflectance (ATR) Method
This method is simpler and faster as it requires minimal sample preparation.
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond crystal)[2][6]
-
Spatula
-
This compound sample, powder
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and soft tissue wipes
Procedure:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Wipe it gently with a soft tissue soaked in a suitable solvent like isopropanol and allow it to dry completely.[8][9]
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This step accounts for the infrared absorption of the crystal and the ambient environment.[9]
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface.[8][9]
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same parameters as the KBr method (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-64 scans).[2]
-
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-soaked tissue.[9]
Data Presentation: Characteristic FT-IR Peaks
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. The molecule exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state. The following table summarizes the key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| 3379 | Sharp | N-H stretching (imidazole ring) | [1] |
| ~3100-3000 | Medium | Aromatic C-H stretching | [5] |
| 2360 | - | S-H stretching (thiol tautomer) | [1] |
| ~1625-1615 | Medium | C=N stretching (imidazole ring) | [10] |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching | [5][10] |
| ~1370 | Medium | C-N stretching | [3] |
| ~1100 | Strong | C=S stretching (thione tautomer) | [10] |
Note: The presence of a band for S-H stretching may be weak or absent if the thione tautomer is the dominant form in the sample.
Mandatory Visualization
The following diagrams illustrate the logical workflow for identifying this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
Troubleshooting & Optimization
Optimizing reaction conditions for 1H-benzimidazole-2-thiol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1H-benzimidazole-2-thiol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to optimize reaction conditions and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.
-
Suboptimal Temperature: The reaction typically requires reflux temperatures to proceed efficiently. Ensure that your heating apparatus is maintaining a consistent and adequate temperature.
-
Reagent Quality: The purity of the starting materials, particularly o-phenylenediamine (B120857), is critical. Impurities in o-phenylenediamine can lead to side reactions and the formation of colored byproducts, which can complicate purification and reduce the yield of the desired product. Use freshly purified o-phenylenediamine if possible. Carbon disulfide can also degrade over time; use a fresh bottle if in doubt.
-
Insufficient Base: The base, typically potassium hydroxide (B78521) (KOH), is essential for the reaction to proceed. Ensure that the correct stoichiometric amount of base is used.
-
Issue: Formation of Side Products
-
Question: My final product is impure, and I suspect the formation of side products. What are the common side products and how can I minimize them?
-
Answer: The primary side reaction of concern is the oxidation of the thiol group.
-
Dimerization: The this compound product can undergo oxidative dimerization to form a disulfide. To prevent this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the final product. What are the recommended procedures?
-
Answer:
-
Precipitation Issues: If the product does not precipitate upon cooling and acidification, you can try adding a non-polar solvent like hexane (B92381) to induce precipitation.[1] Alternatively, an extraction with an organic solvent followed by evaporation can be employed.
-
Purification: The most common method for purifying this compound is recrystallization from ethanol (B145695) or an ethanol-water mixture.[2] For highly impure samples, column chromatography on silica (B1680970) gel can be used.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common and reliable method for synthesizing this compound?
-
Answer 1: The most widely used method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a solvent mixture of ethanol and water.[3] This reaction is typically carried out under reflux conditions.
-
Question 2: What is the role of potassium hydroxide in the reaction?
-
Answer 2: Potassium hydroxide acts as a base that facilitates the reaction between o-phenylenediamine and carbon disulfide. It is believed to be involved in the formation of a dithiocarbamate (B8719985) intermediate.[4][5]
-
Question 3: How can I monitor the progress of the reaction?
-
Answer 3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the o-phenylenediamine spot and the appearance of the product spot will indicate the reaction's progression.
-
Question 4: What are the typical yields for this synthesis?
-
Answer 4: Yields for the synthesis of this compound are generally reported to be good to excellent, often in the range of 74% to over 90%, depending on the specific conditions and purity of the reagents.[2]
-
Question 5: Are there any safety precautions I should be aware of?
-
Answer 5: Yes. Carbon disulfide is highly flammable and toxic. This synthesis should be performed in a well-ventilated fume hood. o-Phenylenediamine is also toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Reference | Base | Solvent | Temperature | Reaction Time | Yield |
| Method A[2] | KOH | 95% Ethanol/Water | Reflux | 3 hours | 84-86.5% |
| Method B[2] | KOH | 60% Ethanol/Water | 75-85°C | 6 hours | 74% |
| General Protocol | KOH | Ethanol/Water | Reflux | 3 hours | Not specified |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a commonly cited method for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Activated Charcoal
-
Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in a mixture of 95% ethanol (95 ml) and water (15 ml).
-
Addition of Reactants: To this solution, add carbon disulfide (0.09 mol). Then, add o-phenylenediamine (0.08 mol) portion-wise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[3]
-
Decolorization: After 3 hours, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filtration: Filter the hot reaction mixture to remove the activated charcoal.
-
Precipitation: Heat the filtrate to 60-70°C. In a separate beaker, prepare a solution of acetic acid in water. Add the warm acetic acid solution to the filtrate with vigorous stirring to precipitate the product.
-
Isolation: Cool the mixture in an ice bath or refrigerator to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry it to obtain this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-Benzimidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-benzimidazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the reaction of o-phenylenediamine (B120857) with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521), in a solvent such as ethanol (B145695).[1][2] This one-pot reaction is generally efficient and straightforward.
Q2: What are the expected tautomeric forms of this compound?
A2: this compound can exist in two tautomeric forms: the thione form (1H-benzo[d]imidazole-2(3H)-thione) and the thiol form (this compound).[3] Spectroscopic data, such as 1H-NMR, can help in identifying the predominant form in a given state or solvent.[3]
Q3: What are some common purification techniques for this compound?
A3: Common purification methods include recrystallization from solvents like ethanol. For removing colored impurities, treatment with activated charcoal can be effective.[2] Column chromatography on silica (B1680970) gel can also be employed for achieving higher purity.
Q4: What are some of the known side reactions or potential impurities in this synthesis?
A4: Potential side reactions can lead to the formation of byproducts. Incomplete reaction may leave unreacted o-phenylenediamine. Side reactions with carbon disulfide could lead to other sulfur-containing compounds. During workup, improper pH adjustment can result in the incomplete precipitation of the product.
Troubleshooting Guide
| Issue ID | Problem | Possible Causes | Recommended Actions |
| YLD-001 | Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[4] - Optimize the reflux temperature and time. A typical reflux time is 3 hours.[2] - Ensure accurate molar ratios of o-phenylenediamine, carbon disulfide, and potassium hydroxide. - Carefully control the pH during precipitation to ensure maximum recovery. |
| PUR-001 | Product is Discolored (e.g., yellow, brown) | - Presence of impurities from starting materials. - Formation of colored byproducts during the reaction. - Air oxidation of the product or intermediates. | - Use high-purity starting materials. - Add activated charcoal to the reaction mixture before filtration to adsorb colored impurities.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| PUR-002 | Product Fails to Precipitate/Crystallize | - Insufficient acidification during workup. - The product is too soluble in the chosen solvent system. - The concentration of the product in the solution is too low. | - Ensure the pH is sufficiently acidic (e.g., by adding acetic acid) to neutralize the potassium salt of the product and induce precipitation.[2] - Cool the solution in an ice bath or refrigerator to decrease solubility.[2] - If the volume is large, concentrate the solution by evaporating some of the solvent before cooling. |
| ID-001 | Incorrect Spectroscopic Data (e.g., NMR, IR) | - Presence of residual solvent. - The product exists in a different tautomeric form than expected. - Presence of significant impurities. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Compare the obtained spectra with literature data for both tautomeric forms.[3] - Re-purify the product using recrystallization or column chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a commonly cited procedure for the synthesis of this compound.[2]
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol (95%)
-
Water
-
Acetic acid (50%)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in ethanol (95 ml).
-
To this solution, add carbon disulfide (0.09 mol).
-
Add o-phenylenediamine (0.08 mol) in portions to the reaction mixture, followed by the addition of water (15 ml).
-
Reflux the reaction mixture for 3 hours. The progress of the reaction can be monitored by TLC.[2]
-
After 3 hours, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add 95 ml of warm water.
-
With good stirring, add 15 ml of 50% acetic acid to the solution to precipitate the product.
-
Cool the solution in a refrigerator for 3 hours to complete the crystallization.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Yield: A typical yield for this procedure is around 75%.[2]
Quantitative Data Summary
The following table summarizes the reactant quantities and expected yield based on a literature procedure.[2]
| Reactant | Molar Quantity (mol) | Mass/Volume |
| o-Phenylenediamine | 0.08 | 8.65 g |
| Carbon disulfide | 0.09 | 6.85 g (5.4 ml) |
| Potassium hydroxide | 0.09 | 5.05 g |
| Product | ||
| This compound | Theoretical: 0.08 | Theoretical: 12.02 g |
| Reported Yield: 75% | Actual: ~9.0 g |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from o-phenylenediamine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Side product formation in the synthesis of 1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1H-benzimidazole-2-thiol. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges and minimize side product formation during this chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue Code: SYN-001
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors. Below is a summary of potential causes and solutions:
-
Incomplete Reaction: The reaction between o-phenylenediamine (B120857) and carbon disulfide may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for the recommended duration (typically 3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting materials.
-
-
Suboptimal Reaction Temperature: The temperature of the reaction mixture may not be high enough to facilitate the reaction effectively.
-
Solution: Ensure the heating mantle or oil bath is set to a temperature that maintains a steady reflux of the ethanol-water solvent mixture.
-
-
Purity of Reactants: The purity of o-phenylenediamine and carbon disulfide can impact the reaction outcome.
-
Solution: Use high-purity, fresh reagents. o-Phenylenediamine can oxidize and darken over time, which may affect its reactivity.
-
-
Insufficient Base: An inadequate amount of potassium hydroxide (B78521) (KOH) can lead to incomplete reaction as the base is crucial for the reaction mechanism.
-
Solution: Use the stoichiometric amount of KOH as indicated in the protocol. Ensure the KOH is fully dissolved in the ethanol-water mixture before the addition of other reactants.
-
Issue Code: SYN-002
Question: My final product is discolored (e.g., brown or yellow) instead of the expected white or off-white powder. What is the reason for this discoloration and how can I purify it?
Answer: Discoloration of the final product is a common issue and can be attributed to the following:
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to air oxidation, which can form colored impurities that carry through to the final product.
-
Solution: Use fresh, high-purity o-phenylenediamine. If the starting material is discolored, consider recrystallizing it before use.
-
-
Side Product Formation: The presence of minor, colored side products can also lead to discoloration.
-
Purification:
-
Charcoal Treatment: During the workup, after the initial reaction, adding activated charcoal to the hot filtrate can help adsorb colored impurities.[1]
-
Recrystallization: Recrystallizing the crude product from a suitable solvent, such as ethanol (B145695), is an effective method for removing impurities and improving the color and purity of the final product.
-
Issue Code: PUR-001
Question: I am having difficulty purifying the crude product. What are the common impurities I should be looking for and what are the best purification strategies?
Answer: Effective purification is crucial for obtaining high-quality this compound. Here are the common impurities and recommended purification methods:
-
Common Impurities:
-
Unreacted o-phenylenediamine: If the reaction is incomplete, the starting diamine may remain.
-
Thiourea Derivatives: While not the major product, the formation of thiourea-like structures is a possibility in reactions involving diamines and carbon disulfide.
-
Oxidation Products: The thiol group can be sensitive to oxidation, potentially forming disulfide byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying this compound. Ethanol is a frequently used solvent for recrystallization.
-
Acid-Base Extraction: An acid wash during the workup can help remove any unreacted basic o-phenylenediamine as its water-soluble salt.
-
Column Chromatography: For very impure samples, column chromatography on silica (B1680970) gel can be used. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be effective for separating the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the reaction between o-phenylenediamine and carbon disulfide in the synthesis of this compound?
A1: The primary and most direct byproduct of this reaction is hydrogen sulfide (B99878) (H₂S).[2][3] This is formed during the cyclization step where the dithiocarbamate (B8719985) intermediate loses a molecule of H₂S to form the benzimidazole (B57391) ring.
Q2: What is the role of potassium hydroxide (KOH) in this synthesis?
A2: Potassium hydroxide plays a crucial role in the reaction. It acts as a base to facilitate the formation of the dithiocarbamate intermediate from o-phenylenediamine and carbon disulfide. It also reacts with the H₂S byproduct, which can help to drive the reaction forward.[2][3]
Q3: Can other bases be used instead of potassium hydroxide?
A3: While potassium hydroxide is commonly used, other bases like sodium hydroxide can also be employed. Tertiary amines can also catalyze the reaction.[2] The choice of base can influence the reaction rate and yield.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of this compound is typically reported to be above 300 °C, often in the range of 302-306 °C. A broad melting range can be an indication of impurities.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
¹³C NMR Spectroscopy: To further confirm the carbon framework.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity. A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound, based on general principles of organic synthesis.
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Reaction Time | Increasing time to completion generally increases yield. | Excessively long times at high temperatures can lead to degradation and more side products. | Monitor by TLC and stop the reaction once the starting material is consumed (typically 3-4 hours). |
| Temperature | Higher temperatures (reflux) are necessary to drive the reaction. | Temperatures that are too high may increase the rate of side reactions. | Maintain a steady reflux temperature of the solvent mixture. |
| Stoichiometry | A slight excess of carbon disulfide may ensure complete conversion of o-phenylenediamine. | A large excess of any reactant can complicate purification. | Use a slight molar excess of carbon disulfide relative to o-phenylenediamine. |
| Base Concentration | Sufficient base is critical for the reaction to proceed. | A large excess of base can lead to the formation of unwanted salts during workup. | Use the recommended stoichiometric amount of potassium hydroxide. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of this compound.[1]
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in a mixture of ethanol (95 ml) and deionized water (15 ml).
-
To this solution, add carbon disulfide (0.09 mol).
-
Add o-phenylenediamine (0.08 mol) to the mixture in portions with stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After reflux, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and acidify with glacial acetic acid until the product precipitates.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
-
For further purification, recrystallize the crude product from ethanol.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A general troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1H-Benzimidazole-2-thiol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1H-benzimidazole-2-thiol via recrystallization. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Ethanol (B145695), particularly 95% ethanol, is a widely recommended and effective solvent for the recrystallization of this compound.[1][2] Methanol and ethanol/water mixtures can also be utilized.[3][4] The choice of solvent is critical as a good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.[5]
Q2: My purified this compound has a low melting point. What are the possible reasons?
A2: A low or broad melting point range for your recrystallized this compound typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound, leading to a depression in the melting point. Inadequate drying, leaving residual solvent in the crystals, can also contribute to a lower and broader melting point range.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: Low recovery can stem from several factors. Using an excessive amount of solvent during recrystallization can lead to a significant portion of the product remaining dissolved even after cooling. To address this, use a minimal amount of hot solvent to fully dissolve the crude product. Cooling the solution too rapidly can also result in the formation of fine crystals that are difficult to filter, leading to loss of product. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can improve crystal size and recovery.[5] Additionally, ensuring the final pH of the solution during synthesis and precipitation is optimal (around pH 7) can maximize the yield of the initial crude product before recrystallization.[6]
Q4: After recrystallization, my product is still colored. How can I decolorize it?
A4: The presence of colored impurities can often be resolved by treating the hot solution with activated charcoal (Norit).[2][7] Add a small amount of activated charcoal to the hot, dissolved solution and heat it at reflux for a short period. The colored impurities will adsorb onto the surface of the charcoal. Subsequently, perform a hot filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[2]
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PUR-001 | Difficulty in dissolving the crude product. | 1. Insufficient solvent. 2. Inappropriate solvent. | 1. Add more solvent in small portions until the solid dissolves. 2. Ensure you are using a suitable solvent like ethanol.[1][2] |
| PUR-002 | Product "oils out" instead of crystallizing. | 1. The solution is supersaturated. 2. The rate of cooling is too rapid. 3. Presence of impurities that inhibit crystallization. | 1. Add a small amount of additional hot solvent. 2. Allow the solution to cool more slowly. 3. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[5] |
| PUR-003 | No crystal formation upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently cooled. | 1. Evaporate some of the solvent to concentrate the solution and then cool again. 2. Ensure the flask is placed in an ice bath to maximize crystal formation.[5] |
| PUR-004 | Crystals are very fine and difficult to filter. | 1. The solution was cooled too quickly. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals. |
Experimental Protocols
Standard Recrystallization Protocol for this compound
-
Dissolution: In a flask, add the crude this compound and the minimum volume of hot 95% ethanol required to completely dissolve the solid.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture to reflux for 10-15 minutes.[2][7]
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation.[2][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Melting Point (Pure) | 303–304 °C | - | [2] |
| Recrystallization Recovery | ~90% | 95% Ethanol | [2] |
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Troubleshooting low yield in the S-alkylation of 1H-benzimidazole-2-thiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the S-alkylation of 1H-benzimidazole-2-thiol. Below you will find troubleshooting guides and frequently asked questions to address specific issues and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the S-alkylation of this compound?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the acidic thiol group (-SH) of this compound, forming a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new sulfur-carbon bond to yield the S-alkylated product.[1][2]
Q2: Why is S-alkylation generally favored over N-alkylation in this molecule?
A2: Thiols are significantly more acidic than the N-H group of the benzimidazole (B57391) ring.[2][3] Therefore, the thiol group is more readily deprotonated by a base, creating a potent sulfur-based nucleophile (thiolate).[1] This thiolate is a better nucleophile than the corresponding nitrogen anion, leading preferentially to S-alkylation under many conditions.[1] However, the choice of base and solvent can influence the selectivity.[4]
Q3: What are the most common bases and solvents used for this reaction?
A3: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine.[5][6] Polar aprotic solvents such as acetone (B3395972) and N,N-dimethylformamide (DMF) are frequently employed because they effectively dissolve the reactants and facilitate the SN2 reaction.[5]
Q4: How should I monitor the progress of the reaction?
A4: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the this compound and the appearance of the product spot, allowing you to determine the point of completion.[5]
Q5: What are the standard methods for purifying the final S-alkylated product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol (B145695).[5] If recrystallization does not provide sufficient purity, column chromatography on silica (B1680970) gel is an effective alternative.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield can stem from several factors related to reagents and reaction conditions. A systematic approach is key to identifying the problem.
Possible Causes & Solutions:
-
Inactive Reagents: The purity and integrity of your starting materials are critical. Verify the quality of the this compound and the alkylating agent.[5]
-
Insufficient Base: The thiol must be fully deprotonated to form the reactive thiolate. Using a slight excess (e.g., 1.1-1.2 equivalents) of the base can ensure the reaction goes to completion.[5]
-
Suboptimal Temperature: Many S-alkylation reactions require heating to reflux to proceed at a reasonable rate. Ensure your reaction is reaching the appropriate temperature for the solvent being used.[5]
-
Incomplete Reaction: The reaction may simply need more time. Continue to monitor the reaction by TLC until the starting material is fully consumed.[5]
-
Moisture Contamination: Some bases, like sodium hydride (NaH), are highly sensitive to moisture. Ensure you are using anhydrous solvents and running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5]
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | Use 1.1 - 1.2 equivalents | Ensures complete deprotonation of the thiol.[5] |
| Reaction Time | Monitor by TLC; typical times are 4-24 hours | Allows the reaction to proceed to completion.[5] |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) | Prevents oxidation of the thiol and is critical when using moisture-sensitive bases.[5] |
| Solvents/Reagents | Use anhydrous grade solvents | Prevents quenching of strong bases like NaH and potential side reactions.[4] |
Issue 2: Formation of Significant Side Products
Question: My TLC plate shows multiple spots, indicating the formation of impurities. What are these side products and how can I prevent them?
Answer: The primary side products in this reaction are typically from N-alkylation, over-alkylation, or oxidative dimerization. Optimizing selectivity is crucial for a clean reaction.
Possible Side Reactions & Mitigation Strategies:
-
N-Alkylation: Competition between S- and N-alkylation is the most common issue.[4][5] The nitrogen on the benzimidazole ring can also be deprotonated and act as a nucleophile.
-
Solution: Use a milder base like potassium carbonate (K₂CO₃) instead of strong bases like NaOH or NaH.[4] Running the reaction at a lower temperature (e.g., room temperature) and using less polar, aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) can also significantly favor S-alkylation.[4]
-
-
Oxidative Dimerization: The starting thiol can be oxidized to form a disulfide dimer, especially in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[5]
-
-
Over-alkylation (N,S-dialkylation): If the product still has a reactive N-H group, it can be alkylated a second time, particularly if a large excess of the alkylating agent and a strong base are used.
-
Solution: Use a controlled amount of the alkylating agent (e.g., 1.1-1.2 equivalents) and avoid strong bases if possible.[4]
-
| Parameter | To Favor S-Alkylation | To Minimize N-Alkylation |
| Base | Milder bases (e.g., K₂CO₃, NaHCO₃)[4] | Avoid strong bases (e.g., NaOH, NaH)[4] |
| Solvent | Non-polar aprotic (e.g., Toluene, DCM)[4] | Avoid polar aprotic (e.g., DMF, DMSO)[4] |
| Temperature | Lower temperature (e.g., Room Temp)[4] | Avoid high temperatures[4] |
Issue 3: Difficulty in Product Isolation and Purification
Question: The reaction seems complete by TLC, but I am struggling to isolate the pure product. What can I do?
Answer: Isolation issues often arise from the physical properties of the product or the presence of persistent impurities.
Common Problems & Solutions:
-
Product is an Oil: If the product does not precipitate or crystallize upon cooling and solvent evaporation, it may be an oil.
-
Solution: Try to induce precipitation by adding a non-polar solvent like hexane (B92381) to the concentrated crude product.[5] If this fails, purification by column chromatography is the best option.
-
-
Persistent Impurities: Unreacted starting materials or side products can co-purify with your desired compound.
-
Solution: If recrystallization is ineffective, column chromatography on silica gel is necessary.[5] Choose an appropriate solvent system (e.g., hexane/ethyl acetate) by first running TLC plates in various solvent mixtures to find the best separation.
-
Experimental Protocols
Protocol: Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile [5]
This protocol details a representative S-alkylation using potassium carbonate as the base and acetone as the solvent.
Materials:
-
This compound (0.1 mole)
-
Anhydrous potassium carbonate (K₂CO₃) (0.11 mole)
-
Chloroacetonitrile (B46850) (0.13 mole)
-
Dry Acetone (300 ml)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mole) and anhydrous potassium carbonate (0.11 mole).
-
Add dry acetone (300 ml) to the flask.
-
Addition of Reagent: Begin stirring the suspension and add chloroacetonitrile (0.13 mole) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain this temperature for about 6 hours.
-
Monitoring: Monitor the reaction's progress periodically using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate (B1210297) as the eluent) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure (1H-benzimidazol-2-ylthio)acetonitrile.
Visualized Workflows and Mechanisms
Caption: General mechanism for the S-alkylation of this compound.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-alkylation vs. S-alkylation in benzimidazole-2-thiol reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole-2-thiol and its alkylation reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of controlling N-alkylation versus S-alkylation.
Troubleshooting Guide: Controlling N- vs. S-Alkylation
One of the primary challenges in the alkylation of benzimidazole-2-thiol is directing the reaction to selectively occur at the nitrogen (N-alkylation) or sulfur (S-alkylation) atom. The outcome of this reaction is highly dependent on the reaction conditions. Below is a summary of conditions that influence the regioselectivity.
Table 1: Reaction Conditions for Selective N- vs. S-Alkylation of Benzimidazole-2-thiol
| Parameter | Favors S-Alkylation | Favors N-Alkylation |
| Base | Weaker, non-ionic bases (e.g., Triethylamine) or mild inorganic bases (e.g., K₂CO₃, NaHCO₃). | Stronger, ionic bases (e.g., NaH, KOH, NaOH).[1] |
| Solvent | Protic solvents (e.g., Ethanol (B145695), Methanol) or polar aprotic solvents (e.g., Acetone (B3395972), DMF).[2] | Aprotic, non-polar solvents (e.g., THF, Dioxane) or under phase-transfer catalysis (PTC) conditions.[1] |
| Temperature | Generally lower to moderate temperatures (e.g., room temperature to reflux).[2] | Often requires more forcing conditions, including higher temperatures. |
| Alkylating Agent | "Soft" electrophiles (e.g., Alkyl iodides, benzyl (B1604629) halides). | "Hard" electrophiles (e.g., Dimethyl sulfate (B86663), alkyl tosylates). |
| Control | Generally under kinetic control.[3][4] | Generally under thermodynamic control.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why does benzimidazole-2-thiol exhibit ambident nucleophilic behavior?
A1: Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione form (where the proton is on a nitrogen atom) and the thiol form (where the proton is on the sulfur atom).[2][5][6] Deprotonation with a base generates an ambident nucleophile with negative charge density on both the nitrogen and sulfur atoms, allowing alkylation to occur at either site. The thione tautomer is generally considered to be the more stable form.
Q2: How can I predict whether N- or S-alkylation will be favored based on the Hard and Soft Acids and Bases (HSAB) principle?
A2: The HSAB principle can be a useful qualitative guide.[7][8]
-
The sulfur atom is a soft nucleophile . It will preferentially react with soft electrophiles , such as alkyl iodides and benzyl halides.
-
The nitrogen atom is a harder nucleophile than sulfur. It will favor reactions with hard electrophiles , like dimethyl sulfate or alkyl tosylates.
Q3: What is the role of kinetic and thermodynamic control in these reactions?
A3:
-
S-alkylation is often the kinetically controlled product, meaning it is formed faster.[3][4] This is typically favored at lower temperatures and with weaker bases. The sulfur atom is more polarizable and a better nucleophile, leading to a lower activation energy for the reaction.
-
N-alkylation is generally the thermodynamically controlled product, as the N-alkylated product is often more stable.[3][4] Achieving this product may require more vigorous conditions, such as higher temperatures and stronger bases, to allow the reaction to reach equilibrium and favor the most stable isomer.
Q4: How can I confirm whether I have the N- or S-alkylated product?
A4: Spectroscopic methods are essential for product characterization.
-
¹H NMR: In the S-alkylated product, the N-H proton signal (typically a broad singlet) will still be present, whereas it will be absent in the N-alkylated product. The chemical shift of the methylene (B1212753) protons adjacent to the heteroatom will also be different for the two isomers.
-
¹³C NMR: The chemical shift of the C2 carbon (the carbon between the two nitrogens) is a key indicator. S-alkylation will cause a smaller change in the C2 shift compared to N-alkylation.
-
IR Spectroscopy: The presence or absence of the N-H stretching vibration can also help distinguish between the two products.
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of the undesired regioisomer, other common side reactions include:
-
Dialkylation: Both nitrogen atoms of the benzimidazole (B57391) ring can be alkylated, especially when using a strong base and an excess of the alkylating agent.
-
Dimerization: Oxidative dimerization of the starting material can occur, particularly if the reaction is not performed under an inert atmosphere.
Experimental Protocols
Protocol 1: Selective S-Alkylation (Synthesis of 2-(Benzylthio)-1H-benzo[d]imidazole) [2]
-
Reagents:
-
Benzimidazole-2-thiol (1.50 g, 10 mmol)
-
Benzyl chloride (1.27 g, 10 mmol)
-
Triethylamine (B128534) (1.01 g, 10 mmol)
-
Acetone (50 mL)
-
-
Procedure:
-
Dissolve benzimidazole-2-thiol in acetone in a round-bottom flask.
-
Add triethylamine to the solution and stir.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(benzylthio)-1H-benzo[d]imidazole.
-
-
Expected Yield: ~74%
Protocol 2: Selective N,N'-Dialkylation (Synthesis of Diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate) [2]
-
Reagents:
-
Benzimidazole-2-thiol (1.50 g, 10 mmol)
-
Ethyl bromoacetate (B1195939) (3.34 g, 20 mmol)
-
Triethylamine (1.7 mL, ~12 mmol)
-
Dry Acetone (25 mL)
-
-
Procedure:
-
In a round-bottom flask, suspend benzimidazole-2-thiol in dry acetone.
-
Add triethylamine and heat the mixture to reflux for 1 hour with stirring.
-
Add ethyl bromoacetate to the reaction mixture and continue refluxing for 19 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off any salts.
-
Add water to the filtrate and allow it to stand at room temperature for 24 hours to precipitate the product.
-
Filter the white powder, wash with water, and dry.
-
-
Expected Yield: ~76%
Note on Selective Mono-N-Alkylation: Achieving selective mono-N-alkylation can be more challenging. It generally requires the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, with careful control of the stoichiometry of the alkylating agent.[1] It is often necessary to screen different bases, solvents, and temperatures to optimize the selectivity for the desired N-alkylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
Technical Support Center: 1H-Benzimidazole-2-thiol Stability in Acidic Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-benzimidazole-2-thiol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in acidic solutions?
A1: The stability of this compound in acidic media is primarily affected by pH, temperature, and exposure to light.[1][2] Extreme acidic conditions can promote hydrolysis of the benzimidazole (B57391) ring.[1] Elevated temperatures can accelerate the rate of degradation, while exposure to UV or visible light can lead to photodegradation.[1][2]
Q2: What is the expected behavior of this compound at a low pH?
A2: Under strongly acidic conditions (pH < 3.0), the thiol tautomer of this compound is expected to predominate due to the protonation of the benzimidazole nitrogen atoms.[3] This tautomeric shift can influence the compound's reactivity and degradation profile.
Q3: What are the potential degradation products of this compound under acidic stress?
A3: Under acidic conditions, potential degradation pathways include the hydrolysis of the imidazole (B134444) ring.[1] Additionally, the thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[3][4] Cleavage of bonds within the benzimidazole structure can also occur under harsh acidic conditions.[1]
Q4: How can I minimize the degradation of this compound during my experiments in acidic media?
A4: To enhance stability, it is crucial to control the pH of the solution, ideally using a buffered system at a pH of maximum stability, which can be determined through a pH-rate profile study.[1] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[1] Protecting the compound from light by using amber vials or light-protected glassware is also recommended.[1][2]
Q5: What is a forced degradation study and why is it important for understanding the stability of this compound?
A5: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions like strong acids, bases, oxidizing agents, high temperatures, and intense light.[5][6] This is a critical step to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient (API) from its degradants.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid disappearance of the parent compound peak in HPLC analysis of an acidic solution. | - Inherent instability of the compound at the chosen acidic pH and temperature.- Oxidative degradation accelerated by dissolved oxygen.- Photodegradation from exposure to light. | - Perform a pH-rate profile study to identify a more suitable pH.- Use degassed solvents and maintain an inert atmosphere during the experiment.- Ensure all sample handling and analysis is performed with light protection.[1] |
| Appearance of multiple unknown peaks in the chromatogram. | - Formation of various degradation products under acidic stress.- Presence of impurities from the initial synthesis.- Contamination from solvents or glassware. | - Conduct a forced degradation study to systematically identify potential degradation products.[2]- Analyze an unstressed sample to identify synthesis-related impurities.- Run a solvent blank to check for system contamination. |
| Poor mass balance in stability studies (sum of the parent compound and degradants is significantly less than 100%). | - Formation of non-UV active or volatile degradation products.- Precipitation of the compound or its degradants from the solution.- Inadequate chromatographic separation (co-elution of peaks). | - Use a mass spectrometer (MS) detector in conjunction with a UV detector to identify non-chromophoric or volatile products.- Visually inspect sample vials for any precipitate.- Optimize the HPLC method (e.g., modify the mobile phase, gradient, or column) to improve peak resolution.[1] |
| Inconsistent results between replicate samples. | - Inhomogeneous sample preparation.- Variability in storage or experimental conditions.- Issues with the analytical method's reproducibility. | - Ensure complete dissolution and thorough mixing of all samples.- Precisely control temperature, pH, and light exposure for all replicates.- Validate the analytical method for precision and robustness. |
Quantitative Stability Data
| pH | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradation Products Identified |
| 1.0 | 60 | 2 | Data not available | Data not available |
| 1.0 | 60 | 8 | Data not available | Data not available |
| 3.0 | 40 | 24 | Data not available | Data not available |
| 3.0 | 60 | 24 | Data not available | Data not available |
Experimental Protocols
Protocol for a Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials and Reagents:
-
This compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution (for neutralization)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Calibrated oven or water bath
-
Light-protected vials (e.g., amber vials)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
3. Acid Hydrolysis Procedure:
-
To 1 mL of the stock solution in a light-protected vial, add 1 mL of 0.1 M HCl.
-
Place the vial in a calibrated oven or water bath set to a specific temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of benzimidazole derivatives.[2]
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
For the identification of degradation products, utilize an LC-MS system to obtain mass spectral data.[2]
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Visualizations
Caption: Proposed degradation pathways of this compound under acidic conditions.
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Characterization of 1H-Benzimidazole-2-thiol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1H-benzimidazole-2-thiol and its derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the peaks in my ¹H NMR spectrum broad?
Answer: Peak broadening in the NMR spectrum of this compound derivatives can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the deuterated solvent, leading to a non-homogeneous solution. Try using a different solvent like DMSO-d₆, which is often effective for this class of compounds, or gently warming the sample.[1][2]
-
High Concentration: A sample that is too concentrated can also cause peak broadening.[2] Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant broadening of NMR signals. Ensure your glassware is scrupulously clean and use high-purity solvents.
-
Chemical Exchange (Tautomerism): this compound derivatives exist in a tautomeric equilibrium between the thione and thiol forms. If the rate of exchange between these tautomers is on the NMR timescale, it can lead to broadened peaks, especially for the N-H and aromatic protons.[3] Running the spectrum at a lower temperature may slow the exchange and result in sharper signals for the individual tautomers.
-
Instrumental Factors: Poor shimming of the spectrometer can cause broad peaks across the entire spectrum.[2] If solvent peaks also appear broad, reshimming the instrument is necessary.
-
Acidic Impurities: Traces of acid in the NMR solvent (e.g., CDCl₃) can lead to a dynamic equilibrium between the neutral compound and its protonated form, causing exchange broadening. This can be mitigated by filtering the solvent through a small plug of basic alumina (B75360) or adding a small amount of anhydrous potassium carbonate to the solvent bottle.
Question: I can't find the N-H proton signal in my ¹H NMR spectrum. Where is it?
Answer: The N-H proton of the benzimidazole (B57391) ring is often a broad singlet and can be difficult to locate for several reasons:
-
Chemical Shift: In DMSO-d₆, the N-H proton is typically found far downfield, often between δ 12.0 and 13.0 ppm, due to hydrogen bonding with the solvent.[4]
-
Broadness: The signal is frequently broad due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen atoms.[1]
-
Solvent Effects: In solvents like CDCl₃, the N-H signal may be even broader and its position more variable. In protic solvents like MeOD-d₄, the N-H proton will exchange with deuterium (B1214612), causing the signal to disappear. To confirm its identity, you can add a drop of D₂O to your sample; the N-H peak should disappear upon shaking.[4]
Mass Spectrometry (MS)
Question: My ESI mass spectrum shows multiple peaks. What are the common adducts for these compounds?
Answer: In positive ion electrospray ionization (ESI) mass spectrometry, it is common to observe several adducts in addition to the protonated molecule [M+H]⁺. Common adducts include:
-
Sodium Adduct [M+Na]⁺: Often seen as a peak at M+23.
-
Potassium Adduct [M+K]⁺: May appear as a peak at M+39.
-
Ammonium (B1175870) Adduct [M+NH₄]⁺: Can be present, especially if ammonium salts are used in the mobile phase, appearing at M+18.
-
Solvent Adducts: Adducts with solvent molecules like acetonitrile (B52724) [M+ACN+H]⁺ or methanol (B129727) [M+MeOH+H]⁺ are also possible.
It is helpful to look for the characteristic mass differences between these peaks to correctly identify the molecular ion.
Question: What are the typical fragmentation patterns for this compound derivatives in EI-MS?
Answer: Electron Impact (EI) mass spectrometry is a hard ionization technique that causes fragmentation. For benzimidazole derivatives, the fragmentation pathways can be complex, but some general patterns are observed:
-
Molecular Ion Peak (M⁺): This is often the base peak in the spectrum.[4]
-
Loss of HCN: A characteristic fragmentation of the benzimidazole ring is the sequential loss of hydrogen cyanide (HCN) molecules.[5]
-
Cleavage of Substituents: The fragmentation will also be directed by the nature of any substituents on the benzimidazole ring or the thiol group.[4]
-
Thione/Thiol Fragmentation: The fragmentation can involve cleavage of the C-S bond or rearrangement of the thioamide group.
High-Performance Liquid Chromatography (HPLC)
Question: I am having issues with peak shape (tailing, fronting, or splitting) in my HPLC chromatogram. What can I do?
Answer: Poor peak shape in HPLC can be caused by a variety of factors:
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol (B1196071) groups on a C18 column. To mitigate this, try adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase or using a buffer to control the pH. Using a high-purity, end-capped column can also resolve this issue.[6]
-
Peak Fronting: This is typically a sign of column overload. Try injecting a smaller volume or a more dilute sample.[6]
-
Split Peaks: This can indicate a problem with the column, such as a void at the inlet or contamination. Try reversing and flushing the column. If the problem persists, the column may need to be replaced. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[7]
Question: My retention times are drifting. What is the cause?
Answer: Retention time drift can be caused by:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If using an isocratic system with premixed solvents, evaporation of the more volatile component can change the composition over time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 20-30 column volumes.[8]
-
Flow Rate Instability: Check for leaks in the system or issues with the pump that could cause the flow rate to fluctuate.[8]
Single-Crystal X-ray Diffraction
Question: I am struggling to grow single crystals of my compound suitable for X-ray diffraction. What are the key challenges?
Answer: Growing high-quality single crystals can be challenging. Common issues include:
-
Purity: The compound must be highly pure. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[9]
-
Solvent Choice: Finding the right solvent is critical. The compound should have moderate solubility. If it's too soluble, it won't crystallize; if it's poorly soluble, it may precipitate as a powder.[9]
-
Rate of Crystallization: Slow, controlled crystal growth is essential. Rapid crystallization often leads to small or disordered crystals.[9] Techniques to slow down the process include slow evaporation of the solvent (e.g., by covering the vial with parafilm and poking a few small holes), vapor diffusion, or slow cooling of a saturated solution.[9][10]
-
Environmental Factors: Vibrations and temperature fluctuations can disturb crystal growth. It's best to leave the crystallization setup in an undisturbed location.[9]
Frequently Asked Questions (FAQs)
Q1: What is the predominant tautomeric form of this compound derivatives in solution?
A1: In solution and in the solid state, this compound derivatives predominantly exist in the thione form rather than the thiol form. This has been confirmed by spectroscopic methods like NMR and IR.[4] The thione form is generally more stable.
Q2: How does the choice of solvent affect the NMR spectrum?
A2: The solvent can have a significant impact on the NMR spectrum. In polar, hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is often clearly visible as a broad peak at a high chemical shift (downfield). In less polar solvents like CDCl₃, the N-H signal may be broader and its position more variable. In protic solvents like methanol-d₄, the N-H proton will exchange with deuterium and the signal will disappear. The solvent can also influence the position of the tautomeric equilibrium.[1]
Q3: What are the characteristic IR absorption bands for these compounds?
A3: The IR spectra of 1H-benzimidazole-2-thiones support the thione structure. Key absorption bands include:
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.
-
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.
-
C=S (Thioamide) Bands: Strong bands are often observed near 1200 cm⁻¹ and 1500 cm⁻¹, which are associated with the thioamide (-NH-C=S) system.[5]
Q4: My compound is poorly soluble. What can I do for analysis?
A4: Poor solubility is a common challenge. For NMR, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good solvent choice. For HPLC, you may need to use a mobile phase with a higher percentage of organic solvent or use a different organic modifier like tetrahydrofuran (B95107) (THF). For mass spectrometry, you can often dissolve the compound in a small amount of a strong organic solvent like DMF or DMSO and then dilute it with the infusion solvent.
Q5: How can I confirm the purity of my this compound derivative?
A5: A combination of techniques is recommended for purity assessment:
-
HPLC: High-Performance Liquid Chromatography with a UV or DAD detector is a powerful tool for quantifying purity and detecting impurities.
-
NMR: ¹H NMR can reveal the presence of impurities, although quantification can be challenging if peaks overlap.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to assess purity by analyzing the melting endotherm. Thermogravimetric Analysis (TGA) can indicate the presence of residual solvent or volatile impurities.
Quantitative Data Summary
The following tables provide typical ranges for spectroscopic and physical data for this compound derivatives. Note that specific values will vary depending on the exact substitution pattern and the solvent used.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | 12.0 - 13.0 (broad s) | - |
| Aromatic C-H | 7.0 - 7.8 (m) | 109 - 140 |
| C=S (C2) | - | 167 - 175 |
| Substituent Protons/Carbons | Variable | Variable |
Table 2: Characteristic FT-IR Absorption Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch | 1600 - 1630 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Thioamide I (C=S, C-N) | ~1500 | Strong |
| Thioamide II (N-H, C-N) | ~1200 | Strong |
Table 3: Typical UV-Vis Absorption Maxima (in Methanol or Ethanol)
| Compound Type | λ_max (nm) |
| Unsubstituted this compound | ~250, ~300 |
| 2-Aryl substituted derivatives | Can shift to longer wavelengths (>300 nm) |
| Derivatives with extended conjugation | Bathochromic (red) shift observed |
Experimental Protocols
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good first choice). Vortex or sonicate briefly to ensure complete dissolution.[1]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[1]
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (300 MHz or higher is recommended) with a sufficient number of scans to obtain a good signal-to-noise ratio.
General Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a small amount of DMSO).[11]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer's mobile phase (typically a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode).[11]
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in the appropriate ion mode.
General Protocol for Growing Single Crystals (Slow Evaporation)
-
Purification: Ensure the compound is of the highest possible purity (>95%).
-
Solvent Selection: Find a solvent in which the compound has moderate solubility at room temperature. Test small amounts in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene).
-
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any dust or insoluble impurities.
-
Crystallization: Cover the vial with parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly.[10]
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand for several days to weeks.[9]
Visualizations
Caption: Thione-thiol tautomerism in this compound.
Caption: General workflow for the characterization of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journalijdr.com [journalijdr.com]
- 6. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00413E [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Overcoming Solubility Challenges of 1H-Benzimidazole-2-thiol in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1H-benzimidazole-2-thiol in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound has a hydrophobic benzimidazole (B57391) core, which limits its solubility in polar solvents like water. Its LogP value, which indicates lipophilicity, suggests a preference for organic phases over aqueous environments.[1] While the thiol and nitrogen-hydrogen functionalities can participate in hydrogen bonding, this is not sufficient to overcome the hydrophobicity of the core structure, leading to poor aqueous solubility.
Q2: What is the first step I should take when encountering solubility issues with this compound in my assay?
A2: The initial step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to form strong hydrogen bonds with the thiol and benzimidazole nitrogen-hydrogen groups.[1] From this stock, you can make working dilutions in your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay medium. What should I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To address this, you can try several strategies:
-
Optimize the Co-solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween® 80 can help keep the compound in solution.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound, increasing its aqueous solubility.[2][3]
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures.[4]
Q4: How can I be sure that the solubilizing agent itself is not affecting my experimental results?
A4: It is essential to run a vehicle control experiment. This involves performing the assay with the solubilizing agent (e.g., DMSO, cyclodextrin) at the same final concentration used in your experimental samples, but without the this compound. This will help you to distinguish the effects of the compound from those of the vehicle.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Switch to a more suitable solvent. DMSO is an excellent choice for creating a stock solution.[1] For other options, refer to the solubility data table below. |
| Compound precipitates upon dilution into aqueous buffer. | The compound's solubility limit in the final assay medium has been exceeded. | Lower the stock solution concentration before dilution. Incorporate a surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) (e.g., HP-β-CD) in your formulation.[2][3][5] |
| Inconsistent results between experimental repeats. | The compound is not fully solubilized, leading to variations in the effective concentration. | Ensure complete dissolution of the stock solution by vortexing or sonication. Prepare fresh working solutions for each experiment. |
| Observed toxicity in cell-based assays. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | Keep the final DMSO concentration in cell culture below 0.5%. Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line.[4] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents at different temperatures. This data can guide the selection of an appropriate solvent for your stock solution.
| Solvent | Solubility (mole fraction, x₁) at 298.15 K (25°C) | Solubility (mole fraction, x₁) at 318.15 K (45°C) |
| 1,4-Dioxane | 0.02893 | 0.05486 |
| Acetone | 0.02611 | 0.04612 |
| 2-Butanone | 0.01798 | 0.03264 |
| Methanol | 0.01183 | 0.02436 |
| Ethanol | 0.00754 | 0.01633 |
| n-Propanol | 0.00539 | 0.01211 |
| 1-Butanol | 0.00412 | 0.00973 |
| Isopropanol | 0.00392 | 0.00918 |
| Ethyl Acetate | 0.00282 | 0.00598 |
| Acetonitrile | 0.00259 | 0.00511 |
| Toluene | 0.00037 | 0.00083 |
| Cyclohexane | 0.00004 | 0.00010 |
Data adapted from the Journal of Chemical & Engineering Data.[6]
The solubility of 2-mercaptobenzimidazole (B194830) in water is reported to be less than 1 mg/mL at 23.5°C.[7][8][9]
Experimental Protocols
Protocol 1: Solubilization using DMSO for Cell-Based Assays
Objective: To prepare a working solution of this compound for cell-based assays using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Complete cell culture medium
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh a precise amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the compound in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.[4]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
It is crucial to add the DMSO stock solution to the culture medium dropwise while vortexing to minimize precipitation.
-
Ensure the final concentration of DMSO in the cell culture wells is non-toxic (typically ≤ 0.5%).[4]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, corresponding to the highest concentration of DMSO used in the experimental wells.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.45 µm membrane filter
Methodology:
-
Prepare the HP-β-CD Solution:
-
Dissolve the desired amount of HP-β-CD in distilled water or your aqueous buffer. The concentration of HP-β-CD will depend on the required solubility enhancement.
-
-
Complex Formation:
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Clarification and Sterilization:
-
After the incubation period, filter the solution through a 0.45 µm membrane filter to remove any undissolved compound and to sterilize the solution for use in biological assays.
-
-
Concentration Determination (Optional but Recommended):
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Visualizations
Signaling Pathways
Derivatives of this compound have been shown to target various signaling pathways. Below are diagrams of two such pathways that may be relevant for studying the biological effects of this compound.
Caption: Simplified VEGFR-2 signaling pathway.[10][11][12][13][14]
Caption: Mechanism of α-glucosidase inhibition.[15][16][17][18][19]
Experimental Workflow
The following diagram outlines a general workflow for screening a poorly soluble compound like this compound in a cell-based assay.
Caption: General experimental workflow for in vitro screening.
References
- 1. Buy 1h-Benzimidazole-2-ethanethiol | 2242-96-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 8. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1H-benzimidazole-2-thiol
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1H-benzimidazole-2-thiol, a crucial scaffold in medicinal chemistry, is of paramount importance. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable protocol based on specific laboratory requirements and green chemistry principles.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be achieved through several pathways, each with distinct advantages and disadvantages concerning reaction conditions, yield, and environmental impact. The following tables summarize the quantitative data for the most common methods.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Method A: Carbon Disulfide | o-phenylenediamine (B120857), Carbon Disulfide | Potassium Hydroxide (B78521) | Ethanol (B145695)/Water | Reflux | 3 h | 73% | [1] |
| Method B: Ammonium (B1175870) Thiocyanate (B1210189) | o-phenylenediamine, Ammonium Thiocyanate | Ammonium Chloride | Solvent-free | 140 | 1-2 h | High (not specified) | [2][3] |
| Method C: Potassium Isopropyl Xanthate | Aromatic Amine, Potassium Isopropyl Xanthate | Copper Sulfate | Water/Glycerol | Not specified | Short | High (not specified) | |
| Method D: Microwave-Assisted | o-phenylenediamine, Carboxylic Acid | Hydrochloric Acid | - | Microwave (50% power) | 1.5-4 min | 80-95% | [4][5] |
Table 1: Comparison of Key Reaction Parameters for the Synthesis of this compound and its Derivatives. This table highlights the significant differences in reaction time, temperature, and yield among the various synthetic approaches.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.
Method A: Reaction with Carbon Disulfide and Potassium Hydroxide
This classical approach is a widely cited method for the synthesis of this compound.
Procedure:
-
A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and 95% ethanol (100 ml) with water (15 ml) is prepared in a 500 ml round-bottom flask.[1]
-
Carbon disulfide (0.1 mole, 6.19 ml) is added to the mixture.[1]
-
The reaction mixture is heated under reflux for 3 hours.[1]
-
After reflux, 1-1.5 g of charcoal is cautiously added, and the mixture is heated at reflux for an additional 10 minutes.[1]
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is cooled, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Method B: Solvent-Free Reaction with Ammonium Thiocyanate
This method represents a greener approach, avoiding the use of organic solvents.
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and ammonium thiocyanate (1 mmol) is taken in a mortar.[2]
-
A catalytic amount of ammonium chloride (0.05 mol %) is added.[2]
-
The components are thoroughly ground with a pestle at room temperature in an open atmosphere until the mixture melts.[2]
-
The molten mixture is then heated to 140°C for 1-2 hours.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the molten mass is washed with water, and the product is crystallized from water at a low temperature.[3]
Method D: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and an increase in yield.
Procedure:
-
o-phenylenediamine (1.0 mmol) is ground in a pestle and mortar with an appropriate carboxylic acid (1.0 mmol).[4]
-
The mixture is placed in a 25 mL glass beaker, and two drops of hydrochloric acid (4 M) are added.[4]
-
The beaker is placed in a microwave oven and subjected to microwave irradiation at 50% power for 1.5 to 4 minutes.[4]
-
The crude product is then recrystallized from a mixture of ethanol and water (50:50) to give the final product.[4]
Synthesis Workflow and Logical Relationships
The following diagram illustrates the workflow of the different synthetic pathways for this compound.
Figure 1: Synthetic pathways to this compound.
This guide provides a comparative overview of key synthetic methods for this compound, offering valuable insights for researchers to select the most appropriate method based on their specific needs, balancing factors such as yield, reaction time, and commitment to green chemistry principles.
References
Unambiguous Structure of 1H-benzimidazole-2-thiol Confirmed by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the validation of the 1H-benzimidazole-2-thiol structure, demonstrating the definitive nature of single-crystal X-ray diffraction.
This compound can exist in two tautomeric forms: the thiol form and the thione form. While spectroscopic methods provide valuable insights into its structure in solution, X-ray crystallography offers unequivocal evidence of its solid-state conformation, revealing a preference for the thione tautomer, 1H-benzimidazole-2(3H)-thione.
Comparative Analysis of Structural Validation Techniques
This section compares the quantitative data obtained from X-ray crystallography with data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
| Technique | Parameter | 1H-benzimidazole-2(3H)-thione | Alternative (this compound) |
| X-ray Crystallography | Crystal System | Monoclinic | Not observed in solid state |
| Space Group | P2₁/c | Not applicable | |
| Unit Cell Parameters | a = 4.915(1) Å, b = 8.559(2) Å, c = 8.292(2) Å, β = 91.76(3)° | Not applicable | |
| Selected Bond Lengths (Å) | C=S: 1.656(4), C-N: ~1.38 | C-S, S-H, C=N (Predicted) | |
| Selected Bond Angles (°) ** | N-C-N: ~108, N-C-S: ~126 | (Predicted) | |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | ~12.20 (s, 2H, NH), 7.10-7.19 (m, 4H, Ar-H)[1] | SH proton signal expected |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | ~168.9 (C=S), 130.1, 129.8, 124.3, 122.3, 114.3, 108.5 (Ar-C) | Thiol carbon signal expected at a different shift |
| FTIR (KBr pellet) | Key Vibrational Frequencies (cm⁻¹) ** | ~3100-2800 (N-H stretching), ~1250 (C=S stretching) | S-H stretching band expected around 2550-2600 cm⁻¹ |
| HRMS | Exact Mass [M+H]⁺ | Calculated: 151.0324 | Calculated: 151.0324 |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of 1H-benzimidazole-2(3H)-thione is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is kept at a constant temperature (e.g., 294 K) during data collection. A series of diffraction images are collected by rotating the crystal. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆) in an NMR tube. The solution is filtered to remove any particulate matter. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy, allowing for the determination of the elemental composition.
Visualizing the Workflow and Structural Comparison
The following diagrams illustrate the experimental workflow for structure validation and the logical relationship in comparing the tautomeric forms.
Conclusion
X-ray crystallography provides the most definitive structural information for this compound in the solid state, unambiguously identifying it as the thione tautomer. While NMR, FTIR, and HRMS are indispensable complementary techniques for characterizing the molecule in different states and confirming its elemental composition, the single-crystal X-ray diffraction data stands as the gold standard for absolute structure determination. This comprehensive understanding of the molecule's structure is critical for its application in research and drug development.
References
Comparison of the biological activity of benzimidazole-2-thiol analogs
A Comparative Guide to the Biological Activity of Benzimidazole-2-thiol Analogs for Researchers, Scientists, and Drug Development Professionals.
The benzimidazole (B57391) scaffold, particularly with a thiol group at the 2-position, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the biological activities of various benzimidazole-2-thiol analogs, supported by experimental data from recent studies. The information is intended to assist researchers in drug discovery and development by highlighting key structure-activity relationships and providing methodologies for comparable in vitro and in vivo evaluations.
Antimicrobial Activity
Benzimidazole-2-thiol derivatives have been extensively studied for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of different substituents on the benzimidazole ring and the thiol group has led to the development of compounds with significant antimicrobial efficacy.
Table 1: Antibacterial Activity of Benzimidazole-2-thiol Analogs
| Compound/Analog | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5c | E. coli ATCC 25922 | 15 ± 0.04 | >500 | [1] |
| 5g | E. coli ATCC 25922 | 18 ± 0.01 | 250 | [1] |
| 7f | E. coli ATCC 25922 | 16 ± 0.02 | >500 | [1] |
| 7h | E. coli ATCC 25922 | 17 ± 0.01 | >500 | [1] |
| 5c | S. aureus ATCC 25923 | 11 ± 0.10 | >500 | [1] |
| 5g | S. aureus ATCC 25923 | 18 ± 0.02 | 250 | [1] |
| 7f | S. aureus ATCC 25923 | 12 ± 0.04 | >500 | [1] |
| 7h | S. aureus ATCC 25923 | 13 ± 0.01 | >500 | [1] |
| 7i | P. aeruginosa ATCC 27853 | 12 ± 0.02 | >500 | [1] |
| 7j | P. aeruginosa ATCC 27853 | 13 ± 0.04 | >500 | [1] |
| 7k | P. aeruginosa ATCC 27853 | 16 ± 0.04 | >500 | [1] |
| 7l | P. aeruginosa ATCC 27853 | 15 ± 0.01 | >500 | [1] |
| 2 | Bacillus cereus | - | Highly Active | [2] |
| 4 | Bacillus cereus | - | Moderately Active | [2] |
| 9a | Bacillus cereus | - | Moderately Active | [2] |
| 64a | S. aureus | 29 mm | - | [3] |
| 64b | S. aureus | 25 mm | - | [3] |
| 64c | S. aureus | 23 mm | - | [3] |
| 64a | E. coli | 17 mm | - | [3] |
| 64b | E. coli | 20 mm | - | [3] |
| 64a | P. aeruginosa | 21 mm | - | [3] |
| 64b | P. aeruginosa | 19 mm | - | [3] |
Experimental Protocol: Agar (B569324) Diffusion Test
The antibacterial activity of the synthesized compounds can be evaluated using the agar diffusion method.[1] Bacterial strains are cultured on an appropriate medium. The tested compounds are dissolved in a suitable solvent, and sterile paper discs are impregnated with the solution. These discs are then placed on the agar surface inoculated with the bacterial strain. The plates are incubated, and the diameter of the inhibition zone around each disc is measured. The size of the zone indicates the antibacterial potency of the compound.[1]
Anticancer Activity
Several benzimidazole-2-thiol analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Table 2: In Vitro Anticancer Activity of Benzimidazole-2-thiol Analogs (IC50 values in µM)
| Compound/Analog | MCF-7 (Breast) | OVCAR-3 (Ovarian) | HCT-116 (Colon) | A-549 (Lung) | DU145 (Prostate) | Reference |
| 20a | - | 10.34 - 14.88 | - | - | - | [4] |
| 20c | - | 10.34 - 14.88 | - | - | - | [4] |
| 20d | - | 10.34 - 14.88 | - | - | - | [4] |
| 21a | - | 10.34 - 14.88 | - | - | - | [4] |
| 21b | - | 10.34 - 14.88 | - | - | [4] | |
| 21c | - | 10.34 - 14.88 | - | - | - | [4] |
| 22c | - | 10.34 - 14.88 | - | - | - | [4] |
| 22d | - | 10.34 - 14.88 | - | - | - | [4] |
| 23a | - | 10.34 - 14.88 | - | - | - | [4] |
| 23b | - | 10.34 - 14.88 | - | - | - | [4] |
| 23c | - | 10.34 - 14.88 | - | - | - | [4] |
| 3 | 28.29 | - | - | - | - | [4] |
| 1 | - | - | - | - | - | [4] |
| 5a | - | - | - | 2.2 | - | [4] |
| 1d | - | - | - | - | - | [5] |
| 1f | - | - | - | - | - | [5] |
| 1g | - | - | - | - | - | [5] |
| V7 | - | - | 13.30 | - | - | [6] |
| Cisplatin (standard) | - | 16.04 | - | - | - | [4] |
| Doxorubicin (standard) | 84.10 | - | - | - | - | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After incubation, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[4]
Antiviral Activity
Benzimidazole-2-thiol derivatives have also been investigated for their antiviral properties. These compounds have shown activity against a variety of RNA and DNA viruses.
Table 3: Antiviral Activity of Benzimidazole Analogs (EC50 values in µM)
| Compound/Analog | Virus | EC50 (µM) | Reference |
| 7 | Human Cytomegalovirus (HCMV) | - | [7] |
| 24 | Vaccinia Virus (VV) | 0.1 | [8] |
| 50 | Bovine Viral Diarrhoea Virus (BVDV) | 1.5 | [8] |
| 51 | Bovine Viral Diarrhoea Virus (BVDV) | 0.8 | [8] |
| 53 | Bovine Viral Diarrhoea Virus (BVDV) | 1.0 | [8] |
Experimental Protocol: Cell-Based Antiviral Assay
The antiviral activity of the compounds is typically evaluated in cell-based assays.[7][8][9] Host cells are infected with the virus of interest in the presence of varying concentrations of the test compounds. After an incubation period, the viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral nucleic acid, or enzyme-linked immunosorbent assays (ELISA) to detect viral proteins. The EC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is then determined. Cytotoxicity of the compounds on the host cells is also assessed in parallel to determine the therapeutic index.[7]
Anti-inflammatory and Anti-diabetic Activities
Recent studies have highlighted the potential of benzimidazole-2-thiol analogs as anti-inflammatory and anti-diabetic agents.
Anti-inflammatory Activity
Certain benzimidazole derivatives have shown potent anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Some compounds have demonstrated stronger anti-inflammatory effects than standard drugs like diclofenac (B195802) sodium.[10][11] For instance, a study reported a compound with an IC50 of 7.6 μM for inhibiting nitric oxide production, a key inflammatory mediator.[12]
Anti-diabetic Activity
Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13][14] Several synthesized compounds exhibited significantly higher inhibitory activity than the standard drug acarbose.[13][14]
Table 4: α-Glucosidase Inhibitory Activity of Benzimidazole-2-thiol Analogs
| Compound/Analog | IC50 (µM) | Reference |
| 7a | 11.84 ± 0.26 | [13] |
| 7b | 27.26 ± 0.30 | [13] |
| 7c | 9.84 ± 0.08 | [13] |
| 7d | 5.34 ± 0.16 | [13] |
| 7e | 16.38 ± 0.53 | [13] |
| 7f | 6.46 ± 0.30 | [13] |
| 7g | 8.62 ± 0.19 | [13] |
| 7h | 20.73 ± 0.59 | [13] |
| 7i | 0.64 ± 0.05 | [13] |
| 7j | 18.65 ± 0.74 | [13] |
| 7k | 70.28 ± 1.52 | [13] |
| 7l | 343.10 ± 1.62 | [13] |
| 7m | 11.09 ± 0.79 | [13] |
| Acarbose (standard) | 873.34 ± 1.21 | [13] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity of the compounds can be determined by a spectrophotometric method. The assay mixture typically contains the α-glucosidase enzyme, the substrate (such as p-nitrophenyl-α-D-glucopyranoside), and the test compound in a buffer solution. The reaction is initiated by the addition of the substrate, and the absorbance of the released p-nitrophenol is measured over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[13]
References
- 1. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Corrosion Inhibitors: 1H-Benzimidazole-2-thiol in Focus
For researchers, scientists, and professionals in material science and chemical engineering, the selection of an effective corrosion inhibitor is paramount for preserving the integrity of metallic materials. Among the various classes of organic inhibitors, heterocyclic compounds stand out due to their significant protective capabilities. This guide provides an objective comparison of the corrosion inhibition performance of 1H-benzimidazole-2-thiol against other notable heterocyclic inhibitors, supported by experimental data and detailed methodologies.
This compound, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a prominent member of the benzimidazole (B57391) family, recognized for its excellent corrosion inhibition properties for various metals and alloys in aggressive acidic environments.[1][2][3] Its efficacy is largely attributed to the presence of nitrogen and sulfur heteroatoms and the aromatic benzimidazole ring system, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[4]
Performance Comparison of Heterocyclic Corrosion Inhibitors
The corrosion inhibition efficiency of this compound has been extensively studied and compared with other heterocyclic compounds such as benzotriazole (B28993) (BTA) and thiazole (B1198619) derivatives. The following tables summarize key performance data from various experimental studies.
Table 1: Corrosion Inhibition Efficiency of this compound and Other Heterocyclic Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| This compound (as 2-BIT derivative) | 5 x 10⁻³ | 303 | 93 | - | - | [1] |
| This compound (as 3-BIT derivative) | 5 x 10⁻³ | 303 | 93 | - | - | [1] |
| 5-chloro-benzimidazol-2-one | 10⁻³ | - | >90 | >90 | >90 | [5] |
| 5-methyl-benzimidazol-2-one | 10⁻³ | - | <90 | <90 | <90 | [5] |
| Benzimidazol-2-one | 10⁻³ | - | <90 | <90 | <90 | [5] |
| 1-methyl-1H-imidazole-2-thiol | - | 298 | - | - | >90 (in 1M HCl) | [4] |
| Vildagliptin (an imidazole (B134444) derivative) | - | 303 | 97.5 | 94.5 | 96.4 | [6] |
| 2-amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | - | - | 98.1 | - | - | [7][8] |
| 2-amino-4-phenylthiazole (APT) | - | - | 94.74 | - | - | [7][8] |
Table 2: Electrochemical Parameters for this compound and a Thiazole Derivative on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Reference |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 1 x 10⁻³ | 489.1 | 50.9 | [2] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | 1 x 10⁻³ | 1145.0 | 38.2 | [2] |
| 2-amino-4-phenylthiazole (APT) | - | - | - | [7][8] |
Experimental Protocols
The data presented in this guide are derived from standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.[9][10]
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 3 cm × 2.5 cm × 0.5 cm) are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.[11]
-
Immersion Test: The prepared coupons are suspended in a beaker containing the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.[9][12] The immersion period can range from several hours to days at a constant temperature.[9][12]
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a soft brush under running water), dried, and re-weighed.[12] The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g/cm²h) = ΔW / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100
where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[13]
1. Potentiodynamic Polarization (PDP):
-
Electrochemical Cell: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved.[13] The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100
where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[13]
-
2. Electrochemical Impedance Spectroscopy (EIS):
-
Electrochemical Cell: The same three-electrode setup as for PDP is used.[14]
-
Procedure: After achieving a stable OCP, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[14][15]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[16][17] The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[16]
-
Mechanism of Action and Visualization
The high inhibition efficiency of this compound is primarily due to its strong adsorption on the metal surface, which can occur through both physisorption and chemisorption.[2] The adsorption process involves the interaction of the inhibitor's heteroatoms and π-electrons with the vacant d-orbitals of the metal atoms.
The following diagrams, generated using Graphviz, illustrate the key aspects of the corrosion inhibition mechanism.
Caption: Molecular features of this compound contributing to corrosion inhibition.
Caption: Workflow of corrosion inhibition by this compound.
Conclusion
This compound demonstrates high corrosion inhibition efficiency for mild steel in acidic media, often comparable or superior to other heterocyclic inhibitors. Its effectiveness stems from the synergistic action of its benzene ring, imidazole ring, and thiol group, which facilitate strong and stable adsorption on the metal surface. The choice of a corrosion inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and economic considerations. However, the data presented in this guide underscore the robust performance of this compound as a reliable corrosion inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tpcj.org [tpcj.org]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Strona domeny infona.pl [infona.pl]
- 7. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. revues.imist.ma [revues.imist.ma]
- 13. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of Benzimidazole-2-thiol Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzimidazole-2-thiol derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate the rational design of more potent and selective therapeutic agents. The benzimidazole (B57391) scaffold, particularly with a thiol group at the 2-position, is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral effects.
Comparative Analysis of Biological Activities
The biological activity of benzimidazole-2-thiol derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring and the thioether linkage. The following tables summarize the quantitative data from various studies, highlighting these structure-activity relationships.
Anticancer Activity
The anticancer potential of benzimidazole-2-thiol derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Compound ID | R1 (at N1) | R2 (at S-2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | MCF-7 (Breast) | >100 | [1][2] |
| 1b | -H | -CH2-C6H5 | MCF-7 (Breast) | 15.2 | [1][2] |
| 1c | -H | -CH2-(4-Cl-C6H4) | MCF-7 (Breast) | 8.5 | [1][2] |
| 1d | -CH3 | -CH2-C6H5 | MCF-7 (Breast) | 12.8 | [1][2] |
| 2a | -H | -CH2-COOH | A549 (Lung) | 25.4 | [3] |
| 2b | -H | -CH2-COOC2H5 | A549 (Lung) | 18.9 | [3] |
| 3a | -H | -C2H4-N(CH3)2 | HCT-116 (Colon) | 32.1 | [4] |
| 3b | -H | -C2H4-piperidine | HCT-116 (Colon) | 21.7 | [4] |
SAR Insights for Anticancer Activity:
-
Substitution at the S-2 position generally enhances anticancer activity compared to the unsubstituted parent compound.
-
The presence of a benzyl (B1604629) group at the S-2 position (1b) significantly improves activity.
-
Electron-withdrawing groups on the benzyl ring, such as chlorine (1c), can further increase potency.
-
Alkylation at the N1 position (1d) appears to be slightly detrimental to activity compared to the N-unsubstituted analog (1b).
-
Esterification of a carboxylic acid group at the S-2 position (2b) can lead to improved activity over the free acid (2a).
-
The incorporation of a piperidine (B6355638) ring (3b) shows better activity than a dimethylamino group (3a) in the studied series.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | R1 (at N1) | R2 (at S-2) | Microorganism | MIC (µg/mL) | Reference |
| 4a | -H | -H | S. aureus | 128 | [5][6] |
| 4b | -H | -C2H5 | S. aureus | 64 | [5][6] |
| 4c | -H | -C4H9 | S. aureus | 32 | [5][6] |
| 4d | -H | -CH2-C6H5 | S. aureus | 16 | [5][6] |
| 5a | -H | -H | E. coli | 256 | [7][8] |
| 5b | -H | -C2H5 | E. coli | 128 | [7][8] |
| 5c | -H | -C4H9 | E. coli | 64 | [7][8] |
| 5d | -H | -CH2-C6H5 | E. coli | 32 | [7][8] |
| 6a | -H | -H | C. albicans | >256 | [9] |
| 6b | -H | -CH2-(4-F-C6H4) | C. albicans | 64 | [9] |
| 6c | -H | -CH2-(2,4-diCl-C6H4) | C. albicans | 32 | [9] |
SAR Insights for Antimicrobial Activity:
-
S-alkylation of the benzimidazole-2-thiol scaffold is crucial for antimicrobial activity.
-
Increasing the lipophilicity of the S-alkyl substituent, from ethyl (4b, 5b) to butyl (4c, 5c), generally leads to improved activity against both Gram-positive and Gram-negative bacteria.
-
The introduction of a benzyl group at the S-2 position (4d, 5d) results in the most potent antibacterial activity in this series.
-
For antifungal activity, the presence of electron-withdrawing halogen atoms on the S-benzyl group (6b, 6c) significantly enhances efficacy against Candida albicans.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of Benzimidazole-2-thiol Derivatives
General Procedure for the Synthesis of 1H-benzimidazole-2-thiol (Parent Compound):
-
A mixture of o-phenylenediamine (B120857) (0.1 mol), potassium hydroxide (B78521) (0.1 mol), and carbon disulfide (0.1 mol) in 95% ethanol (B145695) (100 mL) and water (15 mL) is placed in a round-bottom flask.[10]
-
The mixture is heated under reflux for 3 hours.[10]
-
Activated charcoal (1.5 g) is added cautiously, and the mixture is refluxed for an additional 10 minutes.[10]
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is heated to 60-70 °C, and warm water (100 mL) is added.
-
The solution is then acidified with dilute acetic acid with constant stirring.
-
The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried.[10]
-
The crude product can be recrystallized from ethanol.
General Procedure for S-alkylation/benzylation:
-
To a solution of this compound (0.01 mol) in ethanol or DMF, an equimolar amount of a suitable base (e.g., potassium carbonate or sodium hydroxide) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The corresponding alkyl or benzyl halide (0.01 mol) is added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified time (monitored by TLC).
-
After completion of the reaction, the mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[11][12]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes.
Caption: General experimental workflow for a structure-activity relationship study of benzimidazole-2-thiol derivatives.
Caption: Logical flow of a structure-activity relationship (SAR) analysis.
Caption: Simplified signaling pathways (EGFR & HER2) modulated by anticancer benzimidazole derivatives.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. benchchem.com [benchchem.com]
- 13. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nveo.org [nveo.org]
Comparative Antimicrobial Spectrum of Benzimidazole-2-thiols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various benzimidazole-2-thiol derivatives, supported by experimental data. The information is presented to facilitate the evaluation and selection of these compounds for further investigation.
Benzimidazole-2-thiols and their derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. The versatility of the benzimidazole (B57391) scaffold allows for structural modifications that can modulate their biological activity, making them attractive candidates for the development of new anti-infective therapies. This guide summarizes the available quantitative data on their antimicrobial spectrum, details the experimental protocols used for their evaluation, and visualizes their potential mechanisms of action.
Data Presentation: Antimicrobial Activity of Benzimidazole-2-thiol Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole-2-thiol derivatives against a panel of clinically relevant microorganisms. The data has been compiled from various scientific studies to provide a comparative overview. Lower MIC values indicate greater antimicrobial potency.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference(s) |
| Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | |
| (1H-benzimidazol-2-ylthio)acetic acid | 15.62 | 62.5 | 62.5 | 31.25 |
| 2-(Phenethylthio)-1H-benzo[d]imidazole (ZR-1) | 15.62 | 62.5 | 15.62 | 31.25 |
| 2-(((1H-benzimidazol-2-yl)methyl)thio)propanoate d'éthyle (5g) | 250 | - | 250 | - |
| Derivative 7f | - | - | 500 | - |
| Derivative 7h | - | - | 500 | - |
| Derivative 7n | - | - | - | 500 |
| Compound 4b | MIC: 11.5 mg/mL | - | MIC: 13 mg/mL | - |
| Compound 3b | MIC: 13 mg/mL | - | - | - |
| 2-methanthiol benzimidazole (unsubstituted at position 5) | 32-64 (against various staphylococci) | - | - | >512 |
| Ciprofloxacin (Standard Antibiotic) | 62.5 | 15.6 | 62.5 | 125 |
| Trimethoprim (Standard Antibiotic) | 11 (Zone of Inhibition in mm) | 8 (Zone of Inhibition in mm) | 10 (Zone of Inhibition in mm) | - |
| Fluconazole (Standard Antifungal) | - | - | - | - |
Note: '-' indicates that data was not available in the cited sources. The activity of some compounds was reported as zone of inhibition in mm, which is a qualitative measure and is included for comparative purposes where MIC values were not provided.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial spectrum of benzimidazole-2-thiols.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]
a. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the benzimidazole-2-thiol derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
b. Inoculum Preparation:
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 100 µL of the appropriate growth medium into all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well (except for the sterility control) with 10 µL of the prepared microbial inoculum.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[6][7][8][9][10]
a. Preparation of Materials:
-
Test Compounds: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the benzimidazole-2-thiol derivative.
-
Microbial Culture: Prepare a standardized inoculum as described in the broth microdilution method.
-
Agar (B569324) Plates: Use Mueller-Hinton agar plates with a depth of 4 mm.
b. Assay Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the impregnated paper disks on the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
c. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The antimicrobial activity of benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The following diagrams, created using the DOT language, illustrate some of the key proposed mechanisms of action and a general experimental workflow.
Figure 1. General experimental workflow for antimicrobial susceptibility testing.
Figure 2. Inhibition of bacterial DNA gyrase by benzimidazole-2-thiols.
Figure 3. Disruption of bacterial cell division via FtsZ inhibition.
Figure 4. Inhibition of fungal tubulin polymerization by benzimidazoles.
References
- 1. journals.asm.org [journals.asm.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 7. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. asm.org [asm.org]
- 10. m.youtube.com [m.youtube.com]
Evaluating the Efficacy of 1H-benzimidazole-2-thiol Against Different Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antifungal efficacy of 1H-benzimidazole-2-thiol against a range of fungal strains. The product's performance is objectively compared with established antifungal agents, supported by experimental data from various scientific studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Comparative Antifungal Activity
The in vitro antifungal activity of this compound and its derivatives has been evaluated against several clinically relevant fungal pathogens. The efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and its derivatives in comparison to standard antifungal drugs.
Note: The data presented below is compiled from multiple studies. Variations in experimental methodologies, such as specific strains and incubation times, may exist between studies.
Table 1: Antifungal Activity of this compound Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| This compound derivative 5b | 2 | Fluconazole | >8 |
| This compound derivative 5c | 8 | Fluconazole | >8 |
| This compound derivative 5d | 4 | Fluconazole | >8 |
| This compound derivative 5g | 4 | Fluconazole | >8 |
| This compound derivative 5i | 2 | Fluconazole | >8 |
| This compound derivative 6b | 2 | Fluconazole | >8 |
| This compound derivative 6i | 2 | Fluconazole | >8 |
Table 2: Antifungal Activity of this compound Derivatives against Aspergillus fumigatus
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| This compound derivative 5b | 2 | Fluconazole | >8 |
| This compound derivative 5c | 8 | Fluconazole | >8 |
| This compound derivative 5d | 4 | Fluconazole | >8 |
| This compound derivative 5g | 4 | Fluconazole | >8 |
| This compound derivative 5i | 2 | Fluconazole | >8 |
| This compound derivative 6b | 2 | Fluconazole | >8 |
| This compound derivative 6i | 2 | Fluconazole | >8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal activity.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Standardized fungal inoculum (0.5 McFarland standard)
-
This compound (dissolved in DMSO)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: A stock solution of this compound is prepared in DMSO. Serial twofold dilutions are then made in RPMI-1640 medium in the wells of a 96-well microtiter plate. A row of wells without the drug serves as a growth control, and a well with uninoculated medium serves as a sterility control.
-
Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions and the growth control.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For some fungi and drugs, the endpoint may be a significant reduction in growth (e.g., ≥50%) compared to the drug-free control.
Mechanism of Action: Potential Signaling Pathways
Benzimidazole derivatives are known to exert their antifungal effects through various mechanisms. Two of the most well-documented pathways are the inhibition of ergosterol (B1671047) biosynthesis and the disruption of tubulin polymerization.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Disruption of Tubulin Polymerization
Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and motility. Benzimidazoles can bind to β-tubulin, inhibiting microtubule formation.
Unraveling the Target Landscape of 1H-Benzimidazole-2-thiol Derivatives: A Comparative Guide to Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the target profile and potential for cross-reactivity of a new chemical scaffold is paramount. This guide provides a comparative analysis of the biological activities of 1H-benzimidazole-2-thiol derivatives, a class of compounds demonstrating a wide spectrum of pharmacological effects. By summarizing quantitative data from various biological assays, this document aims to illuminate the potential for both therapeutic efficacy and off-target interactions, offering valuable insights for hit-to-lead campaigns and safety pharmacology assessments.
The this compound core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This versatility, however, necessitates a thorough investigation of its selectivity profile. This guide consolidates available data on the cross-reactivity of this compound class against different enzyme families, providing a framework for understanding their polypharmacology.
Comparative Biological Activity
The following tables summarize the inhibitory activities of various this compound derivatives against a panel of enzymes from different classes, including hydrolases and oxidoreductases. This comparative data highlights the potential for these compounds to interact with multiple biological targets.
Hydrolase Inhibition Profile
This compound derivatives have been extensively studied for their effects on hydrolases, particularly those involved in metabolic regulation and neurotransmission.
Table 1: α-Glucosidase Inhibitory Activity of Ethyl-thio Benzimidazolyl Acetohydrazide Derivatives
| Compound ID | Substitution Pattern | IC50 (µM)[1] |
| 228 | 2,4-dihydroxybenzylidene | 6.1 ± 0.5 |
| 212 | 4-methylbenzylidene | 6.84 ± 1.3 |
| 230 | anthracen-9-ylmethylene | 7.34 ± 0.3 |
| 210 | Unspecified | 8.93 ± 1.0 |
| Acarbose (Standard) | - | 378.2 ± 0.12 |
Table 2: Cholinesterase Inhibitory Activity of 2-Mercaptobenzimidazole (B194830) Hydrazone Derivatives
| Compound ID | Substitution Pattern | Acetylcholinesterase (AChE) IC50 (µM)[2] |
| 9 | Unspecified | 55.43 ± 0.4 |
| 10 | Unspecified | 63.21 ± 0.5 |
| 11 | Unspecified | 37.64 ± 0.2 |
| 12 | Unspecified | 74.76 ± 0.3 |
| 13 | Unspecified | 49.54 ± 0.1 |
| 14 | Unspecified | 69.87 ± 0.6 |
| Galanthamine (Standard) | - | 26.03 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to generate the data presented in this guide.
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase was determined using a 96-well microplate reader. The assay mixture contained the enzyme, substrate (p-nitrophenyl-α-D-glucopyranoside), and the test compound in a suitable buffer. The reaction was initiated by the addition of the substrate and the absorbance was measured at a specific wavelength to determine the rate of substrate hydrolysis. The concentration of the compound that inhibited the enzyme activity by 50% (IC50) was calculated from the dose-response curves.[1]
Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity of the 2-mercaptobenzimidazole hydrazone derivatives was evaluated using a spectrophotometric method. The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine (B1193921) iodide by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. The IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitors.[2]
Signaling Pathways and Experimental Workflows
To visualize the broader context of the biological activities of this compound derivatives, the following diagrams illustrate a general experimental workflow for assessing cross-reactivity and a simplified signaling pathway that may be modulated by these compounds.
Discussion
The compiled data indicates that this compound derivatives exhibit inhibitory activity against at least two distinct classes of hydrolases: glycosidases (α-glucosidase) and esterases (acetylcholinesterase). This suggests that the scaffold has the potential to interact with a range of enzymes that possess a hydrolytic active site. The observed cross-reactivity underscores the importance of comprehensive screening of this chemical class against a diverse panel of biological targets during the drug discovery process.
While the current data provides a valuable starting point, further research is needed to fully elucidate the selectivity profile of this compound derivatives. Screening against a broader panel of targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzyme families, will be crucial in identifying both new therapeutic opportunities and potential off-target liabilities. Such studies will be instrumental in guiding the rational design of more selective and potent drug candidates based on this versatile scaffold.
References
- 1. In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase | PLOS One [journals.plos.org]
- 2. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
A Comparative Guide to the Synthesis of Benzimidazoles: Microwave-Assisted versus Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1] The synthesis of these valuable compounds has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times, improved yields, and alignment with the principles of green chemistry. This guide provides an objective comparison of microwave-assisted and conventional synthesis of benzimidazoles, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis has consistently demonstrated significant advantages over conventional heating methods in the synthesis of benzimidazoles. The primary benefits are a dramatic reduction in reaction time and a notable increase in product yield.
Several studies have quantified these advantages. For instance, the use of microwave irradiation can slash reaction times from hours to mere minutes.[2][3] One comparative study reported a 95% to 98% decrease in reaction times and a 3% to 113% increase in yields for a series of benzimidazole derivatives.[2] Another study highlighted the reduction of reaction time from 60 minutes under conventional heating to just 5 minutes using microwave activation, with a corresponding yield increase from 61.4% to 99.9%.[4][5]
The following tables summarize the quantitative data from various studies, offering a clear comparison between the two methods under different catalytic and solvent conditions.
Table 1: Comparison of Reaction Time and Yield for 1,2-Disubstituted Benzimidazoles
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional | Er(OTf)₃ (1 mol%) | Water | 120 min | 89.7 | [4] |
| 2 | Microwave | Er(OTf)₃ (1 mol%) | Solvent-free | 5 min | 99.9 | [4][5] |
| 3 | Conventional | None | - | 2-8 h | - | [2] |
| 4 | Microwave | None | - | 3-10 min | - | [2] |
| 5 | Conventional | PPA | - | - | 10-50% lower than MW | [6] |
| 6 | Microwave | PPA | - | 96-98% faster than conventional | 10-50% higher than conventional | [6] |
| 7 | Conventional | HCl | - | 240 min | 40-90 | [7] |
| 8 | Microwave | HCl | - | 1.5-4 min | 80-95 | [7] |
PPA: Polyphosphoric acid
Table 2: Synthesis of 2-Aryl Benzimidazoles: Conventional vs. Microwave
| Reactants | Method | Time | Yield (%) | Reference |
| o-phenylenediamine (B120857), benzaldehyde | Conventional | 2-3 h | - | [8] |
| o-phenylenediamine, benzaldehyde | Microwave | 5-10 min | 86-99 | [4] |
| o-phenylenediamine, 4-chlorobenzaldehyde | Conventional | 8 h | 70 | [2] |
| o-phenylenediamine, 4-chlorobenzaldehyde | Microwave | 10 min | 75 | [2] |
| o-phenylenediamine, 4-methoxybenzaldehyde | Conventional | 6 h | 75 | [2] |
| o-phenylenediamine, 4-methoxybenzaldehyde | Microwave | 8 min | 85 | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of benzimidazoles using both conventional and microwave-assisted techniques, as cited in the literature.
Conventional Synthesis Protocol (Phillips-Ladenburg Method)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating.
Example: Synthesis of 2-Methyl-1H-benzimidazole [8]
-
Reactant Mixture: In a round-bottom flask, combine benzene-1,2-diamine and acetic acid.
-
Condensation: Add 4N hydrochloric acid as a condensing agent.
-
Heating: Heat the mixture under reflux to facilitate condensation and cyclization. The reaction progress is monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: Filter the solid, wash it with water, and recrystallize from an appropriate solvent to obtain pure 2-methyl-1H-benzimidazole.
Microwave-Assisted Synthesis Protocol
This protocol utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions.
Example: Synthesis of 1,2-Disubstituted Benzimidazoles [4][5]
-
Reactant Mixture: In a microwave-transparent vessel, mix N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the solvent-free mixture for 5-10 minutes. The temperature is monitored by an external IR sensor.
-
Work-up: After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the purified product.
Workflow and Mechanisms
The synthesis of benzimidazoles, whether by conventional heating or microwave irradiation, generally proceeds through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. The fundamental mechanism involves the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole ring.
The following diagram illustrates a generalized experimental workflow for the synthesis of benzimidazoles.
Caption: A comparative workflow of conventional versus microwave-assisted benzimidazole synthesis.
The key difference lies in the energy input. Conventional heating relies on thermal conduction, which is often slow and inefficient. In contrast, microwave irradiation directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating, which dramatically accelerates the reaction rate.
The general mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is depicted below.
Caption: General reaction mechanism for the synthesis of 2-substituted benzimidazoles.
Conclusion
The evidence strongly supports the superiority of microwave-assisted synthesis over conventional methods for the preparation of benzimidazoles. The significant reduction in reaction times, coupled with increased yields and alignment with green chemistry principles, makes MAOS an attractive and efficient methodology for researchers and professionals in drug development. While conventional methods remain viable, the adoption of microwave technology can substantially enhance laboratory productivity and contribute to more sustainable chemical practices. The choice of method will ultimately depend on the specific synthetic goals, available equipment, and the scale of the reaction.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
Bridging Theory and Practice: A Comparative Guide to Corrosion Inhibition by Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, understanding the dual landscape of theoretical predictions and experimental outcomes is paramount. This guide provides a comprehensive comparison of benzimidazole (B57391) derivatives as corrosion inhibitors, leveraging both Density Functional Theory (DFT) calculations and experimental data. By juxtaposing theoretical quantum chemical parameters with practical inhibition efficiencies, we aim to elucidate the structure-property relationships that govern their protective capabilities.
Benzimidazole and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2] Their efficacy is largely attributed to the presence of the heterocyclic benzimidazole ring system, which contains nitrogen heteroatoms with lone pairs of electrons and an aromatic system rich in π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that stifles the corrosion process.[1][3] This guide delves into the synergistic approach of combining experimental techniques with quantum chemical calculations to rationalize and predict the inhibitory performance of these compounds.
Experimental and Theoretical Performance Data
The following tables summarize key experimental and theoretical data for a selection of benzimidazole derivatives, offering a clear comparison of their corrosion inhibition performance.
Table 1: Experimental Corrosion Inhibition Data for Benzimidazole Derivatives
| Inhibitor | Concentration (mM) | Metal | Corrosive Medium | Inhibition Efficiency (IE%) | Technique | Reference |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 | S235 Steel | 1 M HCl | 87.09 | Weight Loss, EIS, PDP | [4][5] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 | S235 Steel | 1 M HCl | 85.06 | Weight Loss, EIS, PDP | [4][5] |
| 1-Benzyl-2-phenyl-1H-benzimidazole (BI) | 1 | Mild Steel | 1 M HCl | >90 (at 1mM) | EIS, PDP | [6] |
| 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI) | 1 | Mild Steel | 1 M HCl | <80 (at 1mM) | EIS, PDP | [6] |
| 2-methylbenzimidazole (B154957) (2-CH3-BI) | - | Mild Steel | 1 M HCl | 76.3 | - | [1] |
| 7-amino-2-methylbenzimidazole (7-NH2-2-CH3-BI) | - | Mild Steel | 1 M HCl | 87.44 | - | [1] |
| 5-nitro-2-methylbenzimidazole (5-NO2-2-CH3-BI) | - | Mild Steel | 1 M HCl | 66.00 | - | [1] |
Table 2: Theoretical Quantum Chemical Parameters (DFT) for Benzimidazole Derivatives
| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap, eV) | Dipole Moment (μ, Debye) | Reference |
| Benzimidazole (BI) | -6.09 | -0.87 | 5.22 | 3.59 | [7] |
| 2-methylbenzimidazole (2-CH3-BI) | -5.93 | -0.76 | 5.17 | 3.65 | [7] |
| 2-mercaptobenzimidazole (2-SH-BI) | -5.87 | -1.49 | 4.38 | 4.21 | [7] |
| 1-Benzyl-2-phenyl-1H-benzimidazole (BI) | -5.58 | -1.11 | 4.47 | 1.87 | [6] |
| 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI) | -6.83 | -2.96 | 3.87 | 5.29 | [6] |
Deciphering the Data: The Synergy of Experiment and Theory
The data presented reveals a strong correlation between the molecular structure of the benzimidazole derivatives and their corrosion inhibition efficiency. For instance, the introduction of electron-donating groups, such as an amino group (-NH2), tends to enhance inhibition efficiency, as seen in the comparison between 2-methylbenzimidazole and its amino-substituted derivative.[1] This is because electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (EHOMO), facilitating the donation of electrons from the inhibitor to the vacant d-orbitals of the metal, thereby strengthening the adsorption bond.
Conversely, the presence of electron-withdrawing groups, like the nitro group (-NO2), generally decreases inhibition efficiency.[1][6] This is reflected in the lower performance of 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI) compared to 1-Benzyl-2-phenyl-1H-benzimidazole (BI).[6] The lower EHOMO and higher energy gap (ΔE) for NNBI suggest a reduced tendency to donate electrons.
The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is also a critical parameter, indicating the ability of the molecule to accept electrons from the metal surface (back-donation). A lower ELUMO value is generally favorable for this interaction. The energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's reactivity; a smaller ΔE often correlates with higher inhibition efficiency as it implies easier electronic transitions and thus stronger interaction with the metal surface. The dipole moment (μ) can also influence the adsorption process, with a higher dipole moment potentially leading to a stronger electrostatic interaction with the charged metal surface.
Experimental and Computational Methodologies
A robust comparison relies on well-defined experimental and computational protocols. The following sections detail the standard methodologies employed in the cited studies.
Experimental Protocols
1. Weight Loss Measurements:
-
Objective: To determine the corrosion rate of the metal in the presence and absence of the inhibitor.
-
Procedure:
-
Metal coupons of known dimensions and weight are prepared by polishing, degreasing, and drying.
-
The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the benzimidazole derivative for a specified period and at a controlled temperature.
-
After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
2. Potentiodynamic Polarization (PDP):
-
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine key electrochemical parameters.
-
Procedure:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.
-
The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the icorr values.
-
3. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.
-
Procedure:
-
The same three-electrode setup as in PDP is used.
-
After reaching a stable OCP, a small amplitude AC sinusoidal voltage signal is applied to the working electrode over a range of frequencies.
-
The impedance response of the system is measured and typically represented as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.
-
Computational Protocol: Density Functional Theory (DFT)
-
Objective: To calculate quantum chemical parameters that correlate with the inhibition efficiency of the benzimidazole derivatives.
-
Procedure:
-
The molecular structures of the benzimidazole derivatives are drawn and their geometries are optimized using a suitable level of theory, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, with a basis set such as 6-311G++(d,p).[7]
-
Frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima.
-
From the optimized structures, various quantum chemical parameters are calculated, including:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital)
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)
-
ΔE (Energy gap = ELUMO - EHOMO)
-
μ (Dipole moment)
-
Other parameters like electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) can also be derived.
-
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical study that combines experimental and theoretical approaches to evaluate corrosion inhibitors.
Figure 1: Workflow for the comparative study of corrosion inhibitors.
References
- 1. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Safety Operating Guide
Proper Disposal of 1H-benzimidazole-2-thiol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1H-benzimidazole-2-thiol, ensuring the safety of laboratory personnel and adherence to environmental regulations. This compound and its derivatives are common in research and drug development and must be handled as hazardous waste.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for benzimidazole (B57391) derivatives and related thiol compounds, the following risks are identified:
-
Skin and Eye Irritation : The compound is expected to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]
-
Toxicity : While specific data is limited, related compounds are considered harmful if swallowed or in contact with skin.[3]
Essential Precautionary Measures:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid the formation and dispersion of dust.[4]
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, tightly-fitting safety goggles, and a laboratory coat.[3][4]
Quantitative Hazard Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below summarizes the GHS classifications for benzimidazole-thiol derivatives, which should be considered applicable to this compound in the absence of specific data.
| Hazard Classification | Hazard Category | GHS Code | Description |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[1][2][3] |
| (Single Exposure) |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is mandatory to ensure safety and regulatory compliance. Under no circumstances should this compound be discarded in the general trash or poured down the drain.[5]
1. Personal Protective Equipment (PPE) and Safety
-
Verify PPE : Before beginning any waste handling, ensure you are wearing the correct PPE: nitrile gloves, safety goggles with side shields, and a lab coat.[3]
-
Work Area : Conduct all waste handling and consolidation activities within a certified chemical fume hood.[4]
2. Waste Segregation and Collection
-
Designated Container : Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[3][5]
-
Avoid Mixing : Do not mix this waste with other chemical streams, such as halogenated solvents or strong acids, unless their compatibility has been verified.[5]
-
Labeling : The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[3]
3. On-Site Storage
-
Secure Storage : Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.[3]
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
4. Final Disposal
-
Licensed Disposal Service : The final disposal of this compound must be carried out by a licensed and certified hazardous waste management company.[3][5]
-
Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and for guidance on specific institutional procedures.[5] The disposal will be tracked using a "cradle-to-grave" manifest system as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6][7]
5. Decontamination of Empty Containers
-
Treat as Hazardous : Empty containers that previously held this compound must be treated as hazardous waste.[3]
-
Decontamination : To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection : The solvent rinsate is considered hazardous waste and must be collected in a designated hazardous waste container for disposal.[3]
-
Final Container Disposal : Once properly decontaminated, the container should be punctured or otherwise rendered unusable to prevent reuse and can typically be disposed of as non-hazardous solid waste. Always confirm this procedure with your institution's EHS guidelines.[3]
Experimental Protocol: Neutralization of Mercaptan Waste
For certain laboratory workflows, chemical neutralization of mercaptan-containing waste can be an effective preliminary step to reduce hazards, particularly the strong, unpleasant odor.[8] This procedure converts volatile mercaptans into less harmful, non-volatile compounds through oxidation.[8]
Objective : To safely neutralize mercaptan-containing waste using sodium hypochlorite (B82951) (bleach).
Materials :
-
Mercaptan-containing waste solution
-
Standard laboratory bleach (sodium hypochlorite solution, typically 5-6%)
-
Large beaker or flask (at least twice the volume of the waste)
-
Magnetic stir bar and stir plate
-
Chemical fume hood
-
Appropriate PPE
Procedure :
-
Place the beaker containing the mercaptan waste on a stir plate inside a chemical fume hood.[8]
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully, add the sodium hypochlorite solution to the stirring waste. A starting point is a 1:1 volume ratio, but this may need adjustment based on the mercaptan concentration.[8]
-
CRITICAL : Monitor the reaction closely for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately cease adding the bleach and, if necessary, cool the beaker in an ice bath.[8]
-
After the initial addition, allow the mixture to stir for at least one hour to ensure the oxidation reaction is complete.[8]
-
Verify neutralization by carefully checking for the absence of the characteristic mercaptan odor. This is a primary indicator of a completed reaction.[8]
-
Once neutralization is confirmed, the resulting solution must still be collected and disposed of as hazardous waste according to your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1H-benzimidazole-2-thiol
This guide provides essential safety and logistical information for the handling and disposal of 1H-benzimidazole-2-thiol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for benzimidazole (B57391) derivatives.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required.[1][2] |
| Hand Protection | Disposable nitrile gloves. | For prolonged or high-risk exposure, impervious reusable gloves such as butyl rubber are recommended.[1][3] Always inspect gloves for degradation and replace them as needed. Hands should be washed thoroughly after glove removal.[1] |
| Body Protection | Laboratory coat or overalls. | A PVC apron may be used for additional protection during procedures with a high risk of splashing.[1] Gowns should have closed fronts and long sleeves with tight-fitting cuffs.[3] |
| Respiratory Protection | Particulate respirator (if dust is generated). | Recommended to be NIOSH/MSHA or European Standard EN 149 approved.[1] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1] |
Hazard Information for Benzimidazole Derivatives
| Hazard | GHS Classification | GHS Code | Description |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[4] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[4] |
| Respiratory Irritation | STOT SE 3 | H335 | May cause respiratory irritation.[4] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
Operational Plan: Safe Handling and Disposal
Adherence to proper handling and disposal protocols is critical to prevent contamination and accidental exposure.
Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5] Follow all local, state, and federal regulations.
-
Contaminated Labware (e.g., glassware, pipette tips) : Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. Dispose of the cleaned labware according to institutional guidelines.[5]
-
Contaminated PPE (e.g., gloves, disposable lab coats) : Place in a designated hazardous waste container.[5] Do not discard in regular trash.
-
Empty Containers : Treat as hazardous waste unless properly decontaminated (e.g., triple-rinsed). The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
